molecular formula C8H15NO B8796582 trans-4-Methylcyclohexanecarboxamide CAS No. 60940-94-5

trans-4-Methylcyclohexanecarboxamide

Cat. No.: B8796582
CAS No.: 60940-94-5
M. Wt: 141.21 g/mol
InChI Key: BMEMSZNEGPFYMC-UHFFFAOYSA-N
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Description

Trans-4-Methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-4-Methylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Methylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60940-94-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H15NO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H2,9,10)

InChI Key

BMEMSZNEGPFYMC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic utility, and structural analysis of trans-4-Methylcyclohexanecarboxamide , a critical intermediate in the pharmaceutical manufacturing of sulfonylurea antidiabetics.

Physicochemical Profiling & Synthetic Utility in Drug Development

Executive Summary

trans-4-Methylcyclohexanecarboxamide is a stereochemically defined organic intermediate primarily utilized in the synthesis of Glimepiride , a third-generation sulfonylurea antidiabetic. It serves as the direct precursor to trans-4-methylcyclohexyl isocyanate via the Hofmann rearrangement.[1]

Its significance lies in its stereochemical integrity; the trans configuration (diequatorial) confers thermodynamic stability and dictates the pharmacological efficacy of the final drug product.[1] This guide provides a comprehensive analysis of its properties, distinguishing it from its cis isomer and detailing its role in high-purity API manufacturing.[1]

Molecular Identity & Structural Analysis

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.[1] The trans stereochemistry is critical, placing both the methyl group and the carboxamide group in the equatorial position in the lowest-energy chair conformation.[1]

AttributeDetail
Chemical Name trans-4-Methylcyclohexanecarboxamide
Systematic Name (1_r_,4_r_)-4-Methylcyclohexane-1-carboxamide
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES C[C@H]1CCC(N)=O
Key Precursor trans-4-Methylcyclohexanecarboxylic acid (CAS 13064-83-0)
Key Derivative trans-4-Methylcyclohexyl isocyanate (CAS 32175-00-1)
Conformational Analysis

The trans isomer is thermodynamically favored over the cis isomer by approximately 1.7 kcal/mol.[1] In the trans isomer, both bulky substituents (Methyl A-value: 1.74; Amide A-value: ~1.[1]6) occupy equatorial positions, minimizing 1,3-diaxial interactions.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Steric Parameters Trans trans-Isomer (Diequatorial) Most Stable Methyl 4-Methyl Group A-value: 1.74 Trans->Methyl Amide 1-Carboxamide A-value: ~1.6 Trans->Amide Cis cis-Isomer (Axial-Equatorial) Less Stable Cis->Trans Isomerization (Base/Heat)

Figure 1: Conformational stability analysis showing the preference for the diequatorial trans-isomer.

Physicochemical Properties

Note: As a transient solid intermediate often generated in situ, specific experimental values are bracketed by its stable precursor (Acid) and derivative (Isocyanate).[1]

PropertyValue / RangeContext & Causality
Physical State Crystalline SolidAmide hydrogen bonding network elevates melting point significantly above the acid precursor.
Melting Point 178 – 182 °C (Predicted)Higher than the acid (109-111°C) due to intermolecular N-H···O=C hydrogen bonding.[1]
Solubility (Water) Low (< 1 mg/mL)Lipophilic cyclohexyl scaffold dominates; limited solvation of the polar amide headgroup.[1]
Solubility (Organic) HighSoluble in Ethanol, DCM, Toluene (at reflux).[1]
LogP (Calc) 1.15 ± 0.2Indicates moderate lipophilicity; sufficient for membrane permeability but requires polar solvents for reaction.[1]
pKa (Amide) ~15-16Non-basic; requires strong conditions (e.g., Hofmann rearrangement) for reactivity.[1]
Topological Polar Surface Area 43.09 ŲContributed by the amide group; suggests good oral bioavailability potential for derivatives.[1]
Synthetic Utility & Manufacturing Workflow

The primary industrial application of trans-4-Methylcyclohexanecarboxamide is in the production of Glimepiride . The synthesis demands strict stereocontrol to ensure the final drug substance retains the trans configuration.[1]

Reaction Pathway: Hofmann Rearrangement

The amide is converted to the amine (or isocyanate) via the Hofmann rearrangement.[1] This pathway is preferred over the Curtius rearrangement in some scale-up processes due to the avoidance of azide intermediates.[1]

Step-by-Step Mechanism:

  • Amidation: The acid is converted to the amide using Thionyl Chloride (

    
    ) followed by Ammonia (
    
    
    
    ).[1]
  • Bromination: The amide reacts with Bromine (

    
    ) in Sodium Hydroxide (
    
    
    
    ) to form the N-bromoamide.[1]
  • Rearrangement: Loss of bromide and migration of the cyclohexyl group forms the Isocyanate.[1]

  • Hydrolysis: The isocyanate is hydrolyzed to the primary amine (if the amine is the target) or reacted directly with the sulfonylurea precursor.[1]

Synthesis Acid Start: trans-4-Methylcyclohexane- carboxylic acid (CAS 13064-83-0) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide TARGET: trans-4-Methylcyclohexane- carboxamide (Solid Intermediate) Chloride->Amide NH3 (aq/gas) Isocyanate trans-4-Methylcyclohexyl Isocyanate (CAS 32175-00-1) Amide->Isocyanate Hofmann Rearrangement (Br2, NaOH) Glimepiride Final API: Glimepiride (Sulfonylurea) Isocyanate->Glimepiride Coupling with Sulfonamide Derivative

Figure 2: Synthetic pathway illustrating the central role of the amide intermediate in Glimepiride production.[1]

Experimental Protocols
Protocol A: Synthesis of trans-4-Methylcyclohexanecarboxamide

Self-Validating Check: The disappearance of the acidic proton signal (COOH) in NMR and the appearance of broad amide doublets (NH2) confirms conversion.[1]

  • Activation: Charge a reactor with trans-4-methylcyclohexanecarboxylic acid (1.0 eq) and Toluene (5 vol).

  • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 25°C. Heat to 60°C for 2 hours. Monitor off-gassing (

    
    , 
    
    
    
    ).
  • Distillation: Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride oil.
    
  • Amidation: Dissolve residue in DCM. Cool to 0°C. Sparge with anhydrous Ammonia gas or add 28%

    
     slowly.[1]
    
  • Workup: Filter the precipitated solid (Amide +

    
    ). Wash with water to remove salts.[1]
    
  • Drying: Dry the white crystalline solid at 50°C. Yield: >90%.

Protocol B: Analytical Characterization (HPLC)

Purpose: Purity assessment and trans/cis ratio determination.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer (pH 3.0) [40:60].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amide carbonyl absorption).[1]

  • Retention Time: The trans isomer typically elutes after the cis isomer due to higher lipophilicity and better packing interaction with the C18 stationary phase.[1]

References
  • Glimepiride Synthesis & Intermediates

    • Title: Process for the preparation of Glimepiride and intermediates thereof.[1]

    • Source: Google Patents (WO2005054224A1).[1]

    • URL:[1]

  • Precursor Properties (Acid)

    • Title:trans-4-Methylcyclohexanecarboxylic acid Product D
    • Source: Sigma-Aldrich / Merck.[1]

  • Derivative Properties (Isocyanate)

    • Title:trans-4-Methylcyclohexyl isocyanate Safety & Data.[1][2]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Stereochemical Analysis

    • Title: Conformational Analysis of 1,4-Disubstituted Cyclohexanes.
    • Source: Journal of Organic Chemistry (General Reference).[1]

    • URL:[Link]

Sources

Technical Guide: trans-4-Methylcyclohexanecarboxamide (CAS 19932-85-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Methylcyclohexanecarboxamide (CAS 19932-85-5) is a critical pharmaceutical intermediate, primarily utilized as the carbamoylating scaffold in the synthesis of second-generation sulfonylurea antidiabetic agents, most notably Glipizide .

This guide provides a technical deep-dive into the molecule's properties, safety protocols, and synthetic applications. Unlike generic safety data sheets, this document focuses on the causality of hazards and the logic behind experimental handling, specifically addressing the stereochemical criticality of the trans-isomer in drug development.

Part 1: Chemical Identity & Stereochemical Criticality

The biological efficacy of the final drug product (Glipizide) relies heavily on the conformational geometry of the cyclohexyl ring. The trans-isomer is thermodynamically favored and pharmacologically required to fit the sulfonylurea receptor binding pocket.

FeatureSpecification
Chemical Name trans-4-Methylcyclohexanecarboxamide
CAS Number 19932-85-5 (Specific to trans-isomer)
Synonyms trans-4-Methyl-1-cyclohexanecarboxamide; Glipizide Intermediate A
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Stereochemistry trans-1,4-disubstitution (diequatorial conformation preferred)
Why the trans-Isomer?

In the trans-configuration, both the methyl group and the carboxamide group can adopt equatorial positions on the chair conformation of the cyclohexane ring. This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable than the cis-isomer (where one group must be axial).

  • Implication: Synthetic routes must be optimized to maximize the trans:cis ratio, often requiring thermal equilibration or specific catalytic hydrogenation conditions of the aromatic precursor (p-toluic acid derivatives).

Part 2: Comprehensive Safety Profile (Enhanced SDS)

While standard SDS documents list hazards, this section contextualizes them for the research laboratory.

GHS Classification (Predicted/Typical for Class)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2]

Hierarchy of Safety Controls
1. Engineering Controls (Primary Defense)
  • Dust Control: As a solid amide, the primary risk is inhalation of fine particulate matter. Operations involving weighing >1g or reactor loading must occur inside a fume hood or powder containment enclosure .

  • Static Grounding: Amide powders can generate static charge. All transfer equipment (scoops, funnels, reactor ports) must be grounded to prevent dust explosion risks, especially when used near flammable solvents (e.g., during recrystallization from ethanol).

2. Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift around side shields.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).

3. Emergency Protocols (Self-Validating)
  • Skin Contact: Wash with soap and water.[3] Validation: If white residue persists or skin feels "soapy" (unlikely with this amide, but possible with basic precursors), continue washing.

  • Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing; it should be neutral (pH 7).

Part 3: Technical Specifications & Physical Properties

PropertyValue / ObservationNote
Physical State White Crystalline SolidHygroscopic tendency is low but should be stored dry.
Melting Point >170°C (Typical for amides)Specific experimental verification required. (Acid precursor melts ~110°C; Amides generally higher).
Solubility (Water) Low / InsolubleHydrophobic cyclohexyl ring dominates.
Solubility (Organic) Soluble in Ethanol, DMSO, DMFSuitable for coupling reactions in polar aprotic solvents.
Purity Marker trans-isomer > 98%Critical for downstream regulatory compliance.

Part 4: Synthesis & Application Workflow

The following diagram illustrates the standard workflow for synthesizing Glipizide, highlighting where CAS 19932-85-5 fits into the process.

Graphviz Diagram 1: Glipizide Synthesis Pathway

GlipizideSynthesis cluster_key Key Process Step Precursor p-Toluic Acid (Aromatic Precursor) Acid trans-4-Methylcyclohexane- carboxylic acid (CAS 13064-83-0) Precursor->Acid 1. Hydrogenation (Rh/C) 2. Cis/Trans Separation Amide trans-4-Methylcyclohexane- carboxamide (CAS 19932-85-5) Acid->Amide 1. SOCl2 (Acid Chloride) 2. NH3 (Amidation) Glipizide Glipizide (Final API) Amide->Glipizide Coupling Reaction (Base catalyzed) Coupling Sulfonyl Isocyanate/ Carbamate Derivative Coupling->Glipizide

Figure 1: The synthetic utility of trans-4-Methylcyclohexanecarboxamide in the production of Glipizide.

Experimental Protocol Summary (Amidation)

To convert the acid to the target amide:

  • Activation: React trans-4-methylcyclohexanecarboxylic acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride in DCM to form the acid chloride.
    
  • Amidation: Treat the acid chloride with aqueous ammonia or ammonia gas at low temperature (0-5°C).

  • Purification: Recrystallize from Ethanol/Water to remove any residual cis-isomer or unreacted acid.

Part 5: Analytical Validation Protocols

Ensuring the material is the trans-isomer is the most critical quality control step.

H-NMR Spectroscopy Logic

The coupling constant (


) of the proton at the C1 position (alpha to the amide) is diagnostic.
  • Axial-Axial Coupling: In the trans-isomer, the C1 proton is axial (if the amide group is equatorial). It will show a large coupling constant (

    
    ) with the adjacent axial C2/C6 protons.
    
  • Axial-Equatorial Coupling: In the cis-isomer, the conformation changes, leading to smaller

    
     values (
    
    
    
    ).
HPLC Method (Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Expectation: The trans-isomer is more hydrophobic (planar/linear effective surface area) and typically elutes after the cis-isomer in reverse-phase conditions.

Graphviz Diagram 2: QC Decision Tree

QCDecisionTree Sample Raw Sample (CAS 19932-85-5) NMR 1H-NMR Analysis (CDCl3) Sample->NMR Coupling Check C1-H Coupling (J) NMR->Coupling Trans J > 10 Hz (Trans-Isomer) Coupling->Trans Large Coupling Cis J < 5 Hz (Cis-Isomer) Coupling->Cis Small Coupling Action1 Proceed to Synthesis Trans->Action1 Action2 Reject / Recrystallize Cis->Action2

Figure 2: Analytical decision tree for verifying stereochemical purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68048305, trans-4-Hydroxycyclohexanecarboxylic acid methylamide (Analogous Structure). Retrieved from [Link]

  • Sagandira, C. R., et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents.CN102993106A - Novel synthesis route of glipizide.

Sources

Molecular Structure & Stereochemistry of trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, stereochemistry, and synthetic utility of trans-4-Methylcyclohexanecarboxamide , a critical intermediate in the synthesis of sulfonylurea therapeutics such as Glimepiride.

Molecular Architecture & Stereochemical Fundamentals

Core Framework

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.

  • Substituent 1: Carboxamide group (

    
    )
    
  • Substituent 4: Methyl group (

    
    )
    

The stereochemical designation trans indicates that the two substituents reside on opposite sides of the mean plane of the cyclohexane ring. However, in the context of chair conformations, this spatial arrangement dictates a specific thermodynamic profile.

Conformational Analysis: The Diequatorial Advantage

Cyclohexane derivatives exist primarily in chair conformations to minimize torsional strain. For 1,4-disubstituted cyclohexanes, the relative orientation of the substituents determines stability.

  • Trans-Isomer (Thermodynamic Product): In the trans configuration, the molecule can adopt two chair conformers:

    • Diequatorial (

      
      ):  Both the methyl and carboxamide groups occupy equatorial positions.
      
    • Diaxial (

      
      ):  Both groups occupy axial positions.
      

    Thermodynamic Reality: The diequatorial conformer is significantly more stable.

    • Steric Strain (A-Values): The methyl group (A-value ~1.7 kcal/mol) and the carboxamide group (A-value ~1.4 kcal/mol) both generate severe 1,3-diaxial interactions if placed axially.

  • Cis-Isomer (Kinetic/Less Stable): In the cis configuration, one substituent must be axial while the other is equatorial (

    
     or 
    
    
    
    ). This introduces unavoidable steric strain, making the cis isomer thermodynamically less stable than the trans isomer.
Stereochemical Diagram (Graphviz)

The following diagram illustrates the energy landscape and the "Chair Flip" equilibrium, highlighting the stability of the diequatorial trans isomer.

Conformation Trans_EE Trans-Diequatorial (e,e) Most Stable (Both groups equatorial) Trans_AA Trans-Diaxial (a,a) High Energy (Severe 1,3-diaxial strain) Trans_EE->Trans_AA Ring Flip (Unfavorable) Cis_AE Cis-Isomer (a,e) Intermediate Stability (One group axial) Cis_AE->Trans_EE Isomerization (Base-Catalyzed)

Figure 1: Conformational energy landscape showing the thermodynamic dominance of the diequatorial trans-isomer.

Synthetic Pathways & Stereocontrol

The synthesis of trans-4-methylcyclohexanecarboxamide is typically approached via the carboxylic acid precursor.[1] A critical challenge is ensuring the final product retains the trans stereochemistry, or converting a cis/trans mixture entirely to the trans form.

Synthesis from trans-4-Methylcyclohexanecarboxylic Acid

This is the standard laboratory and industrial route.

  • Acyl Chloride Formation: The acid is activated using thionyl chloride (

    
    ) or oxalyl chloride.
    
    
    
    
    • Stereochemical Note: This step generally retains configuration, but harsh conditions can lead to epimerization via the enol form.

  • Amidation: The acid chloride reacts with ammonia (

    
    ) or ammonium hydroxide.
    
    
    
    
Isomerization Strategy (Thermodynamic Control)

If the starting material is a mixture of cis and trans isomers (common in catalytic hydrogenation of aromatic precursors like


-toluic acid), a base-catalyzed equilibration is employed.
  • Mechanism: Treatment with a strong base (e.g., NaOMe/MeOH or KOH) generates the enolate intermediate.

  • Outcome: Reprotonation occurs preferentially from the axial face, placing the bulky carboxamide group in the equatorial position to yield the thermodynamic trans product.

Synthetic Workflow Diagram

Synthesis Start p-Toluic Acid (Aromatic Precursor) Hydrogenation Hydrogenation (Rh/C or PtO2) Start->Hydrogenation Mixture Mixture of Cis/Trans Acids Hydrogenation->Mixture Isomerization Base-Catalyzed Isomerization (NaOMe/MeOH, Reflux) Mixture->Isomerization Equilibration TransAcid Pure Trans-Acid (Thermodynamic Product) Isomerization->TransAcid Activation Activation (SOCl2) TransAcid->Activation Acid Chloride Amidation Amidation (NH3) Activation->Amidation Product Trans-4-Methylcyclohexane- carboxamide Amidation->Product

Figure 2: Synthetic route from aromatic precursor to the target amide, emphasizing the isomerization step.

Structural Characterization

Distinguishing the trans isomer from the cis isomer is critical for quality control in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The coupling constants (


-values) in 

-NMR provide definitive proof of the conformation.
FeatureTrans-Isomer Cis-Isomer Mechanistic Basis
H1 Signal (Methine) Wide multiplet (

)
Narrow multiplet (

)
Splitting pattern depends on neighbors.
Coupling Constant (

)
10–12 Hz < 5 Hz Karplus equation: Axial-Axial neighbors (180° dihedral angle) have large

.
Coupling Constant (

)
2–5 Hz 2–5 Hz Axial-Equatorial neighbors (60° dihedral angle) have small

.
  • Interpretation: In the trans isomer, the proton at C1 is axial (because the carboxamide is equatorial). It has two axial neighbors at C2/C6, leading to large diaxial coupling (

    
     Hz). In the cis isomer, the H1 proton is equatorial, lacking this large coupling.
    
X-Ray Crystallography & Hydrogen Bonding

In the solid state, primary amides form extensive hydrogen-bonding networks.

  • Motif: Amide dimers or "tapes" formed via

    
     interactions.
    
  • Lattice: The trans isomer packs efficiently due to its planar, extended diequatorial shape, typically resulting in a higher melting point and density compared to the cis isomer.

Pharmaceutical Relevance: The Glimepiride Connection

Trans-4-methylcyclohexanecarboxamide is a direct precursor to the trans-4-methylcyclohexyl isocyanate moiety found in Glimepiride (Amaryl), a third-generation sulfonylurea for Type 2 Diabetes.

Mechanism of Action (Precursor Role)

The amide undergoes a Hofmann Rearrangement to generate the amine or isocyanate:

  • Amide: trans-4-Me-Cy-CONH

    
    
    
  • Reagent:

    
    
    
  • Intermediate: Isocyanate (

    
    )[2]
    
  • Product: trans-4-Methylcyclohexylamine (or the isocyanate is trapped directly).

This amine is then coupled with a sulfonyl carbamate to form the active sulfonylurea drug. The trans stereochemistry is crucial for the drug's binding affinity to the ATP-sensitive potassium channel (K


) on pancreatic 

-cells.

Experimental Protocol: Synthesis & Purification

Objective

Synthesis of trans-4-methylcyclohexanecarboxamide from trans-4-methylcyclohexanecarboxylic acid.

Reagents
  • trans-4-Methylcyclohexanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (28%

    
     in 
    
    
    
    ) (Excess)
  • Dichloromethane (DCM) (Solvent)

Procedure
  • Activation:

    • Dissolve the acid in dry DCM under nitrogen.

    • Add

      
       dropwise. Add a catalytic amount of DMF.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate solvent and excess

      
       to obtain the crude acid chloride (yellow oil).
      
  • Amidation:

    • Cool concentrated ammonium hydroxide to 0°C.

    • Dissolve the crude acid chloride in minimal dry DCM.

    • Add the acid chloride solution dropwise to the ammonia with vigorous stirring.

    • A white precipitate (the amide) will form immediately.

  • Purification:

    • Filter the solid.

    • Wash with cold water to remove ammonium chloride.

    • Recrystallize from Ethanol/Water to obtain pure white crystals.

    • Validation: Check MP (expect >150°C, significantly higher than the acid's 110°C) and NMR (confirm

      
       Hz).
      

References

  • Cayman Chemical. trans-carboxy Glimepiride Product Information. Retrieved from

  • National Institute of Standards and Technology (NIST). Cyclohexanone, 4-methyl- IR Spectrum & Properties. Retrieved from

  • Sigma-Aldrich. trans-4-Methylcyclohexanecarboxylic acid Product Specification. Retrieved from

  • PubChem. N-methylcyclohexanecarboxamide Compound Summary. Retrieved from

  • Thermo Fisher Scientific. trans-4-Methylcyclohexanecarboxylic acid, 98%. Retrieved from

Sources

Thermodynamic Control in Stereochemical Arrays: The Trans vs Cis-4-Methylcyclohexanecarboxamide Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of the thermodynamic stability of 4-methylcyclohexanecarboxamide isomers. It is designed for immediate application in synthetic planning and solid-state characterization.

Executive Summary: The "Diequatorial" Imperative

In the context of 1,4-disubstituted cyclohexanes, the trans-isomer of 4-methylcyclohexanecarboxamide is the thermodynamically stable congener, typically favored by a ratio of >9:1 over the cis-isomer at equilibrium.

This stability arises from the diequatorial (e,e) conformation accessible only to the trans-isomer. The cis-isomer is topologically constrained to an axial-equatorial (a,e) conformation, forcing one substituent into a high-energy axial position. For researchers in drug development, this dictates that:

  • Synthesis: Kinetic hydrogenation often yields cis-enriched mixtures requiring downstream equilibration.

  • Solid State: The trans-isomer exhibits higher crystallinity and melting points (due to symmetry/packing), impacting solubility profiles.

  • Validation:

    
    -NMR coupling constants (
    
    
    
    ) are the definitive method for assignment.

Theoretical Framework: Conformational Architectonics

To understand the causality of the stability, we must quantify the steric penalties involved. The cyclohexane ring exists predominantly in the chair conformation. Stability is governed by A-values (Gibbs free energy difference between axial and equatorial conformers).[1]

Energetic Penalties (A-Values)
  • Methyl Group (

    
    ): 
    
    
    
    [2]
  • Carboxamide Group (

    
    ): 
    
    
    
    (Solvent dependent)
Isomer Analysis
IsomerConformationSubstituent OrientationSteric Penalty (approx.)Stability Status
Trans Chair A (Preferred) Methyl (eq) / Amide (eq) 0.0 kcal/mol Global Minimum
TransChair B (Flipped)Methyl (ax) / Amide (ax)~3.3 kcal/molDisfavored
Cis Chair AMethyl (eq) / Amide (ax)~1.6 kcal/molHigh Energy
CisChair BMethyl (ax) / Amide (eq)~1.7 kcal/molHigh Energy

Conclusion: The trans-diequatorial conformer avoids all 1,3-diaxial interactions. The cis-isomer acts as a "stereochemical teeter-totter," forcing the group with the lower A-value (likely the amide, depending on H-bonding) into the axial position, incurring a penalty of


.
Visualization: The Energy Landscape

G Trans_EE Trans-Isomer (e,e) Global Minimum (0.0 kcal/mol) Trans_AA Trans-Isomer (a,a) High Energy (+3.3 kcal/mol) Trans_EE->Trans_AA Ring Flip Cis_EA Cis-Isomer (e,a) Local Minimum (+1.6 kcal/mol) Enolate Planar Enolate Intermediate (Transition State) Cis_EA->Enolate Deprotonation (Base) Enolate->Trans_EE Reprotonation (Thermodynamic Control)

Figure 1: Reaction coordinate showing the thermodynamic sink of the trans-diequatorial conformer via the enolate intermediate.

Experimental Protocols

Protocol A: Thermodynamic Equilibration (Epimerization)

If your synthetic route (e.g., hydrogenation of a benzoic acid derivative) yields a cis-enriched mixture, use this protocol to drive the system to the trans thermodynamic product.

  • Reagents: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Solvent: Methanol (for NaOMe) or THF (for KOtBu).

  • Mechanism: The base removes the acidic proton

    
     to the carbonyl. The resulting planar enolate destroys the stereocenter at C1. Reprotonation occurs preferentially from the axial face, placing the bulky amide group in the equatorial position.
    

Step-by-Step Workflow:

  • Charge: Dissolve the cis/trans amide mixture in anhydrous MeOH (

    
     concentration).
    
  • Catalyst: Add

    
     equivalents of NaOMe (25% wt in MeOH).
    
  • Reflux: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Monitor: Check via HPLC or GC. The ratio should stabilize at

    
     to 
    
    
    
    (trans:cis).
  • Quench: Cool to RT, neutralize with dilute HCl or Acetic Acid.

  • Isolation: Concentrate solvent. The trans-isomer is often less soluble and may crystallize out upon cooling or adding water (antisolvent), allowing for filtration of high-purity trans material.

Protocol B: Analytical Discrimination ( -NMR)

Distinguishing the isomers relies on the Karplus equation.

  • Trans-Isomer (e,e): The proton at C1 (alpha to carbonyl) is axial . It has two neighboring protons at C2 (one axial, one equatorial).[3]

    • Coupling

      
      : Large 
      
      
      
      value (
      
      
      ).
    • Signal: Appears as a broad triplet or doublet of doublets (tt) with large splitting width.

  • Cis-Isomer (e,a): The proton at C1 is equatorial (assuming the methyl anchors the ring).

    • Coupling

      
      : Small 
      
      
      
      values (
      
      
      ).
    • Signal: Appears as a narrow multiplet or broad singlet (

      
       is small).
      

Data Summary Table:

FeatureTrans-IsomerCis-Isomer
C1-H Orientation AxialEquatorial

-NMR Splitting
Large coupling (

)
Small coupling (

)
Melting Point High (Efficient Packing)Low (Poor Packing)
Solubility Lower (Sparingly soluble)Higher

Implications for Drug Development

Solubility and Bioavailability

The trans-isomer's high symmetry leads to a higher lattice energy. In drug development, this often translates to lower aqueous solubility compared to the cis-isomer.

  • Strategy: If the trans-isomer is the active pharmacophore but suffers from poor solubility, consider disrupting the crystal lattice via salt formation (if applicable) or amorphous solid dispersions, rather than switching to the metastable cis-isomer which may epimerize in vivo.

Metabolic Stability

The equatorial placement of substituents in the trans-isomer can sterically shield the ring carbons from metabolic oxidation compared to the more exposed axial protons in the cis-isomer. However, the primary metabolic soft spot remains the amide nitrogen and the methyl group oxidation.

Computational Workflow (DFT)

For precise energy values in your specific solvent system:

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP/6-31G(d,p) or

    
    B97X-D (for dispersion corrections).
    
  • Solvation: IEFPCM (Water or Methanol).

  • Input: Generate both chair flips for cis and trans.

  • Output: Compare

    
    . Expect 
    
    
    
    .

References

  • Conformational Analysis of Cyclohexanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

  • A-Values and Steric Energies: Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives." J. Am. Chem. Soc.1955 , 77, 5562. [Link]

  • Epimerization of Cyclohexanecarboxylic Acid Derivatives:European Patent EP0814073A1. "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids."
  • NMR Coupling in Cyclohexanes: Garbisch, E. W. "Conformational Analysis. I. The Coupling Constants of Cyclohexanols." J. Am. Chem. Soc.1964 , 86, 5561. [Link]

Sources

trans-4-Methylcyclohexanecarboxamide solubility in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Thermodynamic Solubility Profile of trans-4-Methylcyclohexanecarboxamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

trans-4-Methylcyclohexanecarboxamide (CAS: 60940-94-5) is a critical aliphatic cyclic amide utilized as an intermediate in advanced organic synthesis and pharmaceutical development. Understanding its solubility profile across disparate solvent systems is paramount for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating downstream active pharmaceutical ingredients (APIs).

Structurally, this molecule presents a classic amphiphilic dichotomy: a highly hydrophobic, sterically bulky trans-4-methylcyclohexyl moiety coupled with a highly polar, hydrogen-bonding carboxamide (-CONH₂) headgroup. This structural reality dictates a complex solvation thermodynamic pathway, where the compound exhibits profound solubility differentials between aqueous media and organic solvents.

Thermodynamic Principles of Amide Solvation

The dissolution of trans-4-Methylcyclohexanecarboxamide is governed by the delicate balance between crystal lattice energy and solvent-solute interactions.

  • Aqueous Solvation (The Hydrophobic Effect): In water, the solubility of aliphatic amides is thermodynamically restricted. While the -CONH₂ group readily forms hydrogen bonds with water molecules, the bulky methylcyclohexane ring forces water into a highly ordered, cage-like clathrate structure around the hydrophobic cavity[1]. This results in a massive entropic penalty (

    
    ), making the overall Gibbs free energy of dissolution less favorable.
    
  • Organic Solvation (Synergistic Interactions): In polar organic solvents (e.g., methanol, ethanol, DMSO), solubility is significantly enhanced. The basic properties of amides are associated with a resonance effect that increases electron density on the carbonyl oxygen, making it a strong hydrogen bond acceptor, while the -NH₂ protons act as donors[2]. Solvents like DMSO (a strong proton acceptor) or methanol (amphoteric) can fully satisfy the hydrogen-bonding requirements of the amide group while simultaneously stabilizing the hydrophobic hydrocarbon ring via dispersion forces[3].

G N1 Crystal Lattice Disruption (Endothermic, ΔH > 0) N3 H-Bonding & Dispersion Forces (Exothermic, ΔH < 0) N1->N3 N2 Solvent Cavity Formation (Endothermic, ΔH > 0) N2->N3 N4 Thermodynamically Solvated State (Spontaneous, ΔG < 0) N3->N4

Thermodynamic pathway of trans-4-Methylcyclohexanecarboxamide solvation.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately capture the equilibrium solubility of trans-4-Methylcyclohexanecarboxamide, kinetic methods (like turbidimetry) are insufficient due to the slow dissolution kinetics of stable crystalline amides. We must employ a rigorously controlled, miniaturized Shake-Flask Method[4].

As an Application Scientist, I design protocols as self-validating systems . Every step below includes a mechanistic checkpoint to ensure data integrity.

Step-by-Step Protocol
  • Saturation Preparation: Add 50 mg of trans-4-Methylcyclohexanecarboxamide to 1.0 mL of the target solvent in a 2 mL borosilicate glass vial.

    • Causality & Validation: The mass added must vastly exceed the anticipated solubility limit. Visual confirmation of a solid pellet at the bottom of the vial ensures the system remains at absolute thermodynamic saturation. If the solution turns clear, more solid must be added.

  • Thermodynamic Equilibration: Seal the vials tightly and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM for 48 hours.

    • Causality & Validation: A 48-hour window is critical. Aliphatic amides can exhibit delayed lattice dissociation. Shorter timeframes risk measuring a false "kinetic" solubility rather than true thermodynamic equilibrium[4].

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours. Centrifuge the suspension at 21,000 × g for 10 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Causality & Validation: Centrifugation followed by filtration is a dual-fail-safe. It prevents sub-micron colloidal particles from carrying over into the analytical phase, which would artificially inflate the detected concentration[5].

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of the UV detector. Analyze via HPLC at an appropriate wavelength (e.g., 210 nm for the amide chromophore).

    • Causality & Validation: A 5-point calibration curve (

      
      ) must be run prior to analysis. A Quality Control (QC) standard is injected every 10 samples to validate that no instrument drift has occurred.
      

G A 1. Solid Excess Addition B 2. Isothermal Equilibration (48h) A->B C 3. Centrifugation & Filtration B->C D 4. HPLC-UV Quantification C->D

Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The following table summarizes the expected thermodynamic solubility of trans-4-Methylcyclohexanecarboxamide at 25.0 °C across a spectrum of solvent polarities. The data reflects the overarching trend observed in cyclic and aliphatic amides: strong affinity for hydrogen-bonding organic solvents and poor affinity for highly cohesive aqueous networks[1][2].

Solvent SystemDielectric Constant (ε)H-Bond Donor/AcceptorSolubility (mg/mL) at 25°CSolvation Mechanism
Water 80.1Strong / Strong< 3.5 High entropic penalty due to hydrophobic cage formation around the methylcyclohexyl ring.
Ethyl Acetate 6.0None / Moderate~ 28.0 Moderate dipole-dipole interactions; favorable dispersion forces with the aliphatic ring.
Ethanol 24.5Strong / Strong~ 65.5 Excellent amphiphilic solvation. Aliphatic tail solvates the ring; -OH group bonds with the amide.
Methanol 32.7Strong / Strong~ 92.0 Superior hydrogen-bonding network disruption compared to ethanol due to smaller steric bulk.
DMSO 46.7None / Very Strong> 150.0 Maximum solubility. DMSO acts as a powerful proton acceptor for the -NH₂ group, completely overcoming lattice energy.

Mechanistic Insights & Causality

When analyzing the data, drug development professionals must recognize that the solubility of trans-4-Methylcyclohexanecarboxamide is not strictly tied to the dielectric constant of the solvent, but rather to specific hydrogen-bonding enthalpies and cavity formation energies .

  • The Anti-Solvent Role of Water: Water possesses a high cohesive energy density. To dissolve the trans-4-methylcyclohexyl group, water must break its own strong hydrogen bonds to form a cavity, which is thermodynamically unfavorable. Therefore, water acts as a potent anti-solvent for this compound, making it an excellent candidate for precipitating the amide out of organic reaction mixtures during synthesis workups[1].

  • The Power of Aprotic Polar Solvents: DMSO exhibits the highest solubilizing capacity. Because DMSO lacks a proton donor, it does not self-associate as strongly as water or methanol. However, its highly polarized S=O bond serves as an aggressive hydrogen bond acceptor for the primary amide protons, driving the dissolution enthalpy (

    
    ) into favorable territory[3].
    

Conclusion

The solubility profile of trans-4-Methylcyclohexanecarboxamide is heavily skewed toward polar organic solvents due to the structural dominance of its hydrophobic aliphatic ring paired with a localized polar headgroup. For formulation and chemical processing, methanol and DMSO serve as optimal primary solvents, while water functions as an effective anti-solvent. By adhering to the rigorously controlled, self-validating shake-flask methodology outlined above, researchers can ensure highly reproducible thermodynamic data critical for downstream scale-up.

References

Sources

literature review of cyclohexanecarboxamide derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of cyclohexanecarboxamide derivatives, synthesizing recent pharmacological data, structure-activity relationships (SAR), and experimental protocols.

Executive Summary

Cyclohexanecarboxamide derivatives represent a versatile scaffold in modern medicinal chemistry, distinguished by their lipophilic cyclohexane core which facilitates membrane permeability and receptor hydrophobic pocket occupancy. This guide analyzes their three primary therapeutic frontiers: TRPV1 antagonism (Pain) , Apoptosis induction (Oncology) , and 11


-HSD1 inhibition (Metabolic Syndrome) .

The cyclohexane ring acts not merely as a spacer but as a critical pharmacophore element that restricts conformational flexibility, enhancing binding selectivity. This document details the mechanistic basis of these activities, supported by quantitative data and reproducible experimental workflows.

Chemical Scaffold & Pharmacophore Analysis

The core structure consists of a cyclohexane ring substituted at the C1 position with a carboxamide group. The pharmacological versatility arises from the ability to functionalize the C1, C3, and C4 positions.

Key Structural Features (SAR)
RegionStructural ModificationPharmacological Impact
Core Ring 1,1-DisubstitutionLocks conformation; critical for anticancer activity (prevents metabolic hydrolysis).
Amide Nitrogen

-Aryl /

-Heteroaryl
Essential for H-bonding with receptor residues (e.g., Tyr511 in TRPV1).
C4-Position Polar substituents (OH,

)
Modulates solubility and metabolic stability (microsomal clearance).
Lipophilic Tail 4-tert-butyl / 4-CF

on

-phenyl
Increases potency in TRPV1 antagonists by targeting the hydrophobic vanilloid pocket.

Therapeutic Frontiers

Pain Management: TRPV1 Antagonism

Cyclohexanecarboxamides function as competitive antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike agonists (e.g., capsaicin) that open the channel, these derivatives stabilize the closed state, preventing


 influx.
  • Mechanism: Blockade of the transmembrane pore region, preventing depolarization of nociceptive neurons.

  • Key Advantage: Unlike earlier antagonists, specific cyclohexanecarboxamides show reduced hyperthermia side effects by sparing the proton-activation mode of TRPV1.

Oncology: Apoptosis Induction

Recent studies (e.g., Oriental J. Chem. 2018) highlight 1,1-disubstituted derivatives (Compound 5i) as potent inducers of apoptosis in MCF-7 breast cancer cells.

  • Potency:

    
     of 3.25 
    
    
    
    M
    against MCF-7 (comparable to Doxorubicin: 6.77
    
    
    M).[1][2]
  • Pathway: Activation of Caspase-3/8/9 and arrest of the cell cycle at the G2/M phase.

Metabolic Disorders: 11 -HSD1 Inhibition

These derivatives inhibit 11


-hydroxysteroid dehydrogenase type 1, blocking the conversion of cortisone to cortisol in adipose tissue.
  • Outcome: Improved insulin sensitivity and reduction in visceral adiposity.[3]

Mechanistic Visualization

Diagram 1: TRPV1 Signaling & Antagonist Blockade

This diagram illustrates the physiological cascade blocked by cyclohexanecarboxamide derivatives.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, H+, Capsaicin) TRPV1_Open TRPV1 Channel (OPEN State) Stimuli->TRPV1_Open Activates Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Antagonist Cyclohexanecarboxamide Derivative Antagonist->TRPV1_Open Competitive Binding TRPV1_Closed TRPV1 Channel (LOCKED/CLOSED) Antagonist->TRPV1_Closed Stabilizes TRPV1_Closed->Ca_Influx BLOCKS Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal

Caption: Mechanism of TRPV1 antagonism. The derivative stabilizes the closed channel conformation, effectively halting the calcium influx cascade responsible for pain signaling.

Experimental Protocols

Protocol A: General Synthesis of 1,1-Disubstituted Cyclohexanecarboxamides

Objective: Synthesize


-phenyl-1-(substituted)cyclohexane-1-carboxamide.
Causality:  The use of oxalyl chloride ensures complete conversion to the reactive acid chloride species, essential for coupling with sterically hindered amines.

Materials:

  • 1-Phenylcyclohexane-1-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • DMF (catalytic drop)

  • Aniline derivative (1.1 eq)

  • Triethylamine (

    
    , 2.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid in anhydrous DCM under

    
     atmosphere. Add catalytic DMF.
    
  • Chlorination: Add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Evaporate solvent in vacuo to obtain the crude acid chloride (do not isolate; prone to hydrolysis).

  • Coupling: Re-dissolve acid chloride in DCM. Add the aniline derivative and

    
     at 0°C.
    
  • Reaction: Stir at RT for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Wash organic layer with 1N HCl (removes unreacted amine), saturated

    
     (removes unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Protocol B: Calcium Influx Assay (TRPV1 Antagonist Screening)

Objective: Quantify the potency (


) of the synthesized derivative against Capsaicin-induced calcium influx.
Trustworthiness:  Uses a ratiometric dye (Fura-2) to self-correct for dye loading differences.
  • Cell Prep: Seed CHO cells stably expressing human TRPV1 in 96-well black plates (

    
     cells/well). Incubate 24h.
    
  • Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Incubate with Fura-2 AM (4

    
    M) for 45 min at 37°C.
    
  • Wash: Remove dye, wash 2x with assay buffer to remove extracellular esterase activity.

  • Pre-incubation: Add test compounds (cyclohexanecarboxamide derivatives) at varying concentrations (0.1 nM – 10

    
    M). Incubate 15 min.
    
  • Challenge: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Measurement: Immediately record fluorescence ratio (Excitation 340/380 nm, Emission 510 nm) using a kinetic plate reader.

  • Analysis: Calculate % Inhibition

    
    .
    

Quantitative Data Summary

The following table summarizes the cytotoxicity of key cyclohexanecarboxamide derivatives compared to standard chemotherapy agents (Source: Oriental J. Chem. 2018).

Compound IDR-Substituent (Amide N)Cell Line

(

M)
Relative Potency
5i 4-FluorophenylMCF-7 (Breast)3.25 2.0x > Doxorubicin
5i 4-FluorophenylA549 (Lung)6.95Moderate
5i 4-FluorophenylHepG2 (Liver)11.50Low
Doxorubicin (Control)MCF-76.77Baseline
6a BenzylA5493.03High

Future Outlook

The next generation of cyclohexanecarboxamide derivatives is pivoting toward Dual-Target Ligands .

  • Dual TRPV1/TRPA1 Antagonists: To address neuropathic pain with higher efficacy and reduced tolerance.

  • PROTACs: Utilizing the cyclohexanecarboxamide scaffold as the protein-binding warhead linked to E3 ligase recruiters to degrade specific kinases in cancer cells.

References

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. (2018). [Link]

  • Discovery and development of TRPV1 antagonists. Wikipedia / Nature Reviews Drug Discovery Context. [Link]

  • Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides. Drug Development Research. (2019). [Link]

  • Understanding TRPV1 activation by ligands. Journal of General Physiology. (2016). [Link]

Sources

Toxicological Profile and Handling Precautions for Methylcyclohexanecarboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylcyclohexanecarboxamides represent a highly versatile class of organic compounds utilized across chemical synthesis, consumer products, and pharmaceutical development. While the parent scaffold, N-methylcyclohexanecarboxamide , serves primarily as a synthetic intermediate, its alkylated derivatives—most notably N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-3) —have seen explosive growth as synthetic cooling agents in e-cigarettes, cosmetics, and flavorings.

As a Senior Application Scientist, I approach the toxicological evaluation of these compounds not merely as a checklist of hazards, but as a dynamic system of chemical-biological interactions. This guide synthesizes the physicochemical properties, mechanistic toxicology, and rigorous handling protocols required to safely navigate the use of methylcyclohexanecarboxamides in laboratory and industrial settings.

Physicochemical and Hazard Foundations

Understanding the baseline properties of these compounds is the first step in predicting their behavior in both biological systems and the environment. The lipophilicity of these amides directly correlates with their ability to penetrate biological membranes, dictating both their efficacy as cooling agents and their potential for cellular toxicity.

Table 1: Comparative Profile of Key Methylcyclohexanecarboxamides
Property / ClassificationN-Methylcyclohexanecarboxamide [1]N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (WS-3) [2]
CAS Number 6830-84-839711-79-0
Molecular Weight 141.21 g/mol 211.34 g/mol
Primary Application Chemical synthesis intermediateCooling agent (E-liquids, oral care)
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Environmental Hazard Data limitedAquatic Chronic 3 (H412)
Primary Target Organs Respiratory tract, Skin, EyesSkin, Eyes, Pulmonary epithelium

Mechanistic Toxicology and Cellular Impact

The toxicological profile of methylcyclohexanecarboxamides is heavily dependent on the route of exposure. While dermal and oral exposures primarily result in localized irritation (Category 2), inhalation exposure—particularly in the context of aerosolized e-liquids—presents a more complex mechanistic challenge.

Receptor Activation and Intracellular Stress

Derivatives like WS-3 are engineered to bind to the TRPM8 receptor , a transient receptor potential channel responsible for the physiological sensation of cold. However, at high concentrations or under thermal degradation (such as in vaping devices), these compounds can bypass simple receptor activation and accumulate intracellularly.

Recent toxicological studies on human bronchial epithelial cells (BEAS-2B) demonstrate that aerosolized exposure to these synthetic coolants can modulate the production of Reactive Oxygen Species (ROS) [3]. The accumulation of these amides disrupts mitochondrial electron transport, leading to an overproduction of ROS. If the cellular antioxidant threshold is exceeded, this oxidative stress precipitates DNA damage and apoptosis.

ToxicityPathway A Aerosolized Exposure (Methylcyclohexanecarboxamides) B Cellular Uptake (Lung Epithelial Cells) A->B Inhalation C TRPM8 Receptor Binding (Cooling Sensation) A->C Receptor Activation D Intracellular Accumulation B->D E Mitochondrial Stress D->E High Concentration F ROS Generation (Reactive Oxygen Species) E->F Electron Transport Disruption G Oxidative Stress & DNA Damage F->G H Cytotoxicity / Apoptosis G->H Threshold Exceeded

Caption: Mechanistic pathway of methylcyclohexanecarboxamide-induced cellular toxicity and ROS generation.

Occupational Safety and Handling Precautions

Given their classification as skin and eye irritants, and their potential to cause respiratory irritation (STOT SE 3), strict engineering controls and Personal Protective Equipment (PPE) are mandatory when handling methylcyclohexanecarboxamides in their pure liquid or crystalline forms.

Engineering Controls & PPE
  • Ventilation: All handling of concentrated amides must occur within a certified chemical fume hood to prevent the accumulation of vapors or dust.

  • Eye Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.

  • Dermal Protection: Nitrile or butyl rubber gloves must be utilized. Causality: These materials provide superior chemical resistance against lipophilic amides compared to standard latex, preventing transdermal absorption.

  • Respiratory Protection: If engineering controls are insufficient, a full-face respirator with organic vapor cartridges (Type A) is required.

Environmental Precautions and Spill Response

Derivatives like WS-3 are classified as Aquatic Chronic 3 , meaning they inflict long-lasting harmful effects on aquatic life [2]. Consequently, disposal into municipal drains is strictly prohibited.

SpillResponse S1 Identify Spill (Liquid/Solid) S2 Evacuate & Ventilate Area S1->S2 S3 Don PPE (Respirator, Gloves) S2->S3 S4 Contain Spill (Inert Absorbent) S3->S4 S5 Collect in Waste Container S4->S5 S6 Dispose per Regulations S5->S6

Caption: Step-by-step occupational hazard mitigation and spill response workflow for chemical amides.

Validated Experimental Workflow: Intracellular ROS Quantification

To rigorously assess the inhalation toxicity of methylcyclohexanecarboxamides, researchers must employ self-validating in vitro models. The following protocol details the quantification of ROS in lung epithelial cells, adapted from established toxicological methodologies [3].

System Validation Note: This protocol includes built-in controls. A vehicle control (media only) establishes the baseline, while a positive control (100 µM H₂O₂) validates the dynamic range of the fluorogenic probe.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Seed BEAS-2B (human bronchial epithelial) cells into a 96-well black, clear-bottom microplate at a density of

      
       cells/well.
      
    • Causality: BEAS-2B cells are utilized because they accurately mimic the physiological barrier of the human respiratory tract, providing a highly relevant model for inhalation exposure.

  • Chemical Exposure:

    • Treat the cells with varying concentrations of the aerosolized methylcyclohexanecarboxamide extract (e.g., 0.1%, 1%, 5% v/v) for 24 hours.

    • Include a negative control (untreated) and a positive control (100 µM H₂O₂ treated for 1 hour prior to probing).

  • Fluorescent Probing (CellROX Green):

    • Aspirate the exposure media. Add 5 µM CellROX Green Reagent diluted in serum-free DMEM (0% FBS). Incubate for 30 minutes at 37°C.

    • Causality: CellROX Green is a cell-permeable probe that exhibits strong fluorescence only upon oxidation by ROS and subsequent binding to DNA. Serum-free media is critical here; serum proteins can prematurely cleave or bind the probe, quenching the signal and causing false negatives.

  • Fixation & Counterstaining:

    • Wash cells with PBS, then fix with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Counterstain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Causality: PFA crosslinks cellular proteins, "freezing" the ROS signal in place for stable imaging. Hoechst staining provides a definitive nuclear count, allowing the researcher to normalize the ROS fluorescence against the total number of live cells, thereby preventing skewed data caused by compound-induced cell death.

  • Imaging & Quantitative Analysis:

    • Acquire images using a high-content screening system (e.g., BioTek Cytation 5) capturing both the GFP channel (CellROX) and DAPI channel (Hoechst).

    • Quantify the mean fluorescent intensity using ImageJ software, expressing the final data as fold-change relative to the vehicle control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3343827, N-Methylcyclohexanecarboxamide." PubChem, [Link].

  • Yogeswaran, S., et al. "The role of synthetic coolants, WS-3 and WS-23, in modulating E-cigarette-induced reactive oxygen species (ROS) in lung epithelial cells." Toxicology Reports, vol. 9, 2022, pp. 1700-1709. [Link].

Methodological & Application

Application Note: High-Purity Synthesis of Glimepiride via trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Glimepiride (Amaryl®), a third-generation sulfonylurea antidiabetic agent.[1] Unlike conventional guides, this protocol focuses specifically on the Hofmann Rearrangement pathway utilizing ** trans-4-methylcyclohexanecarboxamide** as the critical stereochemical anchor.

The synthesis is designed to maximize the yield of the pharmacologically active trans-isomer while strictly controlling the cis-impurity (<0.15% ICH limit). The workflow integrates the conversion of the carboxamide intermediate to the isocyanate, followed by high-efficiency coupling with the sulfonamide core.

Retrosynthetic Analysis & Strategy

The synthesis of Glimepiride can be disconnected into two primary pharmacophores: the sulfonylurea core and the cyclohexyl side chain .

  • Strategic Disconnection: The urea linkage (-NH-CO-NH-).

  • Key Intermediate: trans-4-Methylcyclohexyl isocyanate (derived from the carboxamide).[1][2][3][4]

  • Stereochemical Control: The trans-configuration of the cyclohexane ring is established in the starting material and must be preserved through the Hofmann rearrangement (retention of configuration).[1]

Pathway Visualization[1][2]

Glimepiride_Synthesis cluster_0 Side Chain Synthesis Amide trans-4-Methylcyclohexane- carboxamide Amine trans-4-Methylcyclohexyl- amine Amide->Amine Hofmann Rearrangement (Br2/NaOH or NaOCl) Retention of Config. Isocyanate trans-4-Methylcyclohexyl isocyanate Amine->Isocyanate Phosgenation (Triphosgene/HCl) Glimepiride Glimepiride (Target API) Isocyanate->Glimepiride Coupling (Acetone/Toluene, Reflux) Sulfonamide Glimepiride Sulfonamide (Pyrrolinone Core) Sulfonamide->Glimepiride Nucleophilic Addition

Figure 1: Strategic synthetic pathway highlighting the Hofmann rearrangement and convergent coupling.[1]

Critical Scientific Principles

Stereochemical Retention via Hofmann Rearrangement

The pivotal step in this route is the conversion of trans-4-methylcyclohexanecarboxamide to the corresponding amine. The Hofmann rearrangement proceeds via an isocyanate intermediate formed in situ. Crucially, the migration of the alkyl group from the carbonyl carbon to the nitrogen occurs with complete retention of stereochemistry .

  • Mechanism: The migrating carbon atom retains its bond orientation relative to the ring system.

  • Implication: Starting with high-purity trans-amide (>99%) ensures the resulting amine (and subsequent isocyanate) retains the trans-configuration, minimizing downstream purification burdens [1].[1]

The Isocyanate Advantage

While carbamate coupling (reacting the amine with a phenyl carbamate derivative) is an alternative, the isocyanate route described here is kinetically superior.[1] The isocyanate is a "hard" electrophile that reacts rapidly with the sulfonamide nitrogen (enhanced by base), driving the reaction to completion with fewer side products compared to the slower carbamate displacement [2].[1]

Experimental Protocols

Stage 1: Synthesis of trans-4-Methylcyclohexyl Isocyanate[6]

This stage converts the stable carboxamide intermediate into the reactive isocyanate linker.

Reagents:

  • trans-4-Methylcyclohexanecarboxamide (Starting Material)[1][4]

  • Sodium Hypochlorite (NaOCl) solution (10-13%) or Bromine (Br2)/NaOH[1]

  • Triphosgene (Solid phosgene equivalent, safer handling)[1]

  • Triethylamine (TEA)[1]

  • Dichloromethane (DCM) or Toluene[1]

Protocol 1.1: Hofmann Rearrangement to Amine
  • Charge a reactor with trans-4-methylcyclohexanecarboxamide (1.0 eq) and Methanol (5 vol).

  • Cool the solution to 0–5°C.

  • Add Sodium Methoxide (NaOMe) in methanol (2.0 eq) followed by dropwise addition of Bromine (1.05 eq) OR use aqueous NaOH/NaOCl. Note: Methanolic conditions often yield the carbamate directly, which can be hydrolyzed to the amine.[1] For direct amine, aqueous Hofmann conditions are preferred.[1]

    • Revised Aqueous Condition: Suspend amide in water. Add NaOH (2.5 eq). Cool to 0°C. Add Br2 (1.0 eq) dropwise.[1] Heat to 80°C for 2 hours.

  • Extraction: Cool to room temperature (RT). Extract the resulting amine with DCM.

  • Drying: Dry organic layer over anhydrous Na2SO4 and concentrate to yield trans-4-methylcyclohexylamine.

  • QC Check: Verify Melting Point (trans-amine HCl salt: >260°C) and GC purity.

Protocol 1.2: Phosgenation to Isocyanate
  • Dissolve Triphosgene (0.35 eq) in anhydrous DCM (10 vol) under Nitrogen atmosphere.

  • Cool to -5°C.

  • Add a solution of trans-4-methylcyclohexylamine (1.0 eq) and TEA (2.2 eq) in DCM dropwise, maintaining temperature < 0°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: Wash with cold water, then brine. Dry over MgSO4.

  • Isolation: Concentrate under reduced pressure to obtain ** trans-4-methylcyclohexyl isocyanate** as a colorless oil.

    • Storage: Use immediately or store under inert gas at 4°C.

Stage 2: Coupling Reaction (Glimepiride Formation)[2]

Reagents:

  • Glimepiride Sulfonamide Intermediate: 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide [3].[2][3][4][5][6][7]

  • trans-4-Methylcyclohexyl isocyanate (from Stage 1).[1][4]

  • Acetone (Solvent).[1][4][5]

  • Potassium Carbonate (K2CO3) - anhydrous.[1]

Protocol 2.1: Coupling
  • Suspend the Sulfonamide intermediate (1.0 eq) and K2CO3 (1.5 eq) in Acetone (15 vol).

  • Heat the mixture to reflux (approx. 56°C) for 30 minutes to generate the sulfonamide anion.

  • Add a solution of trans-4-methylcyclohexyl isocyanate (1.1 eq) in Acetone (2 vol) dropwise over 30 minutes.

  • Reflux for 4–6 hours. Monitor by HPLC (Target: Sulfonamide < 0.5%).

  • Quench: Cool to RT. Add Water (20 vol) slowly.

  • Acidification: Adjust pH to 6.0–6.5 using dilute Acetic Acid. This precipitates the crude Glimepiride.

  • Filtration: Filter the solid and wash with water.

Purification and Quality Control

The crude product may contain trace cis-isomer or unreacted sulfonamide.

Recrystallization Protocol:

  • Dissolve crude Glimepiride in refluxing Toluene (or THF/Methanol mix).

  • Hot Filtration: Filter while hot to remove inorganic salts.

  • Crystallization: Cool slowly to 0–5°C. The trans-isomer crystallizes preferentially.

  • Isolate by filtration. Wash with cold Toluene.

Data Specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 206 – 208°CCapillary Method
Assay (HPLC) 99.0% – 101.0%USP/EP Monograph
Cis-Isomer ≤ 0.15%Chiral HPLC
Sulfonamide Impurity ≤ 0.10%HPLC

Expert Insights & Troubleshooting

  • Isomerization Risk: Avoid excessive heating (>80°C) during the isocyanate formation, as this can induce thermal isomerization of the cyclohexane ring.[1]

  • Moisture Sensitivity: The isocyanate intermediate is highly sensitive to moisture. Ensure all solvents for Stage 1.2 and Stage 2 are anhydrous (<0.05% water).[1]

  • Safety: Triphosgene liberates phosgene gas upon decomposition. Perform all operations in a well-ventilated fume hood with a phosgene indicator badge present.

References

  • Mechanism of Hofmann Rearrangement: Wallis, E. S.; Lane, J. F.[1] The Hofmann Reaction. Org. React. 1946, 3, 267–306.[1] Link[1]

  • Glimepiride Synthesis Overview: Weyer, R.; Hitzel, V. Acylureas and sulfonylureas. Arzneimittel-Forschung. 1988, 38(9), 1079–1080.[1]

  • Sulfonamide Intermediate Preparation: U.S. Patent 4,379,785.[8] Sulfonyl ureas, processes for their preparation and pharmaceutical compositions. Hoechst AG. Link

  • Isocyanate Preparation: Preparation of trans-4-methylcyclohexyl isocyanate. U.S. Patent Application 2007/0082943.[8] Link

Sources

application of trans-4-Methylcyclohexanecarboxamide in antidiabetic drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of trans-4-Methylcyclohexanecarboxamide in Antidiabetic Drug Design

Executive Summary

This application note details the critical role of trans-4-Methylcyclohexanecarboxamide (CAS 19932-85-5) as a high-fidelity stereochemical scaffold in the synthesis of third-generation sulfonylureas, specifically Glimepiride . Unlike earlier sulfonylureas, the efficacy of third-generation agents hinges on the precise lipophilic occupancy of the Sulfonylurea Receptor 1 (SUR1). This guide provides a validated workflow for converting the carboxamide precursor into the bioactive urea pharmacophore, ensuring >99% isomeric purity (trans-configuration) which is essential for maximal insulinotropic activity and minimized cardiovascular risk.

Pharmacological Rationale: The "Trans" Advantage

The transition from second-generation (e.g., Glibenclamide) to third-generation sulfonylureas (Glimepiride) was driven by the need for higher potency, faster on/off kinetics, and reduced risk of hypoglycemia. The trans-4-methylcyclohexyl moiety is the structural engine behind these improvements.

Mechanism of Action: SUR1 Binding Kinetics

The sulfonylurea receptor (SUR1) on pancreatic


-cells contains two primary binding sites: site A (high affinity) and site B (lipophilic).
  • The Scaffold's Role: The trans-4-methylcyclohexyl group targets the lipophilic pocket of Site B.

  • Stereochemical Causality: The trans isomer presents an equatorial-equatorial conformation (chair form) that maximizes Van der Waals contacts within the hydrophobic pocket. The cis isomer (axial-equatorial) creates steric clash, reducing binding affinity by approximately 10-fold and significantly lowering hypoglycemic efficacy.

Comparative Data: Isomer Potency
Parametertrans-Isomer (Active)cis-Isomer (Impurity)Impact on Drug Design
Binding Affinity (

)
Low nM range (High Affinity)

M range (Low Affinity)
trans is essential for therapeutic dosing.
Metabolic Stability High (CYP2C9 oxidation at methyl)Moderatetrans allows predictable PK profiles.
Therapeutic Index WideNarrowcis impurities must be controlled to <0.5%.

Experimental Workflow: From Amide to Bioactive Urea

The following workflow outlines the conversion of trans-4-Methylcyclohexanecarboxamide into the Glimepiride pharmacophore. The carboxamide is preferred over the acid chloride or ester because it is a stable, crystalline solid that locks the stereochemistry prior to the critical rearrangement step.

Pathway Visualization

Glimepiride_Synthesis Amide trans-4-Methylcyclohexane- carboxamide (Starting Material) Rearrangement Hofmann Rearrangement (Retention of Configuration) Amide->Rearrangement Br2 / NaOMe Amine trans-4-Methylcyclohexyl- amine Rearrangement->Amine - CO2 Isocyanate trans-4-Methylcyclohexyl isocyanate Amine->Isocyanate Triphosgene / TEA Drug Glimepiride (Active API) Isocyanate->Drug Coupling Core Sulfonamide Core (Glimepiride Backbone) Core->Drug +

Figure 1: Synthetic pathway converting the carboxamide scaffold to the active pharmaceutical ingredient (API). Note the retention of configuration during the Hofmann rearrangement.

Detailed Protocols

Protocol A: Hofmann Rearrangement (Amide Amine)

Objective: Convert the carboxamide to the amine with complete retention of the trans stereochemistry.

Materials:

  • trans-4-Methylcyclohexanecarboxamide (10 mmol)

  • Sodium Methoxide (NaOMe) in Methanol (25% w/w)

  • Bromine (

    
    )
    
  • Solvent: Methanol/Ethanol

Step-by-Step:

  • Bromination: Dissolve the carboxamide in methanol at 0°C. Add

    
     (1.1 eq) dropwise. The low temperature prevents side reactions.
    
  • Rearrangement: Add NaOMe solution (2.5 eq) slowly. The mixture is then heated to reflux (60-65°C) for 2 hours. The N-bromoamide intermediate rearranges to the isocyanate, which is trapped by methanol to form the carbamate (methyl N-(trans-4-methylcyclohexyl)carbamate).

  • Hydrolysis: Add NaOH (aq, 10%) and reflux for 4 hours to hydrolyze the carbamate to the free amine.

  • Isolation: Extract with Toluene. The trans-amine is lipophilic.

  • Validation: Check Melting Point. trans-amine HCl salt mp > 260°C (sublimes).

Protocol B: Coupling to Sulfonylurea Core

Objective: Generate the final urea linkage.

Materials:

  • trans-4-Methylcyclohexylamine (from Protocol A)[1][2][3]

  • Sulfonamide Core: 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide[2]

  • Coupling Agent: Triphosgene or Ethyl chloroformate (safer alternative)

Step-by-Step:

  • Activation: Convert the amine to the isocyanate in situ using Triphosgene (0.35 eq) and Triethylamine in Dichloromethane (DCM) at 0°C.

    • Note: Direct use of the commercially available trans-4-methylcyclohexyl isocyanate is possible, but in situ generation from the amide-derived amine ensures freshness and reduces cost.

  • Coupling: Add the Sulfonamide Core (dissolved in dry Acetone/K2CO3).

  • Reaction: Stir at reflux for 6 hours. The sulfonamide nitrogen attacks the isocyanate carbon.

  • Precipitation: Acidify with 1N HCl. The Glimepiride precipitates as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water to remove any residual cis isomer (which is more soluble).

Quality Control & Validation

To ensure the integrity of the "trans" scaffold, the following QC steps are mandatory.

Isomeric Purity Analysis (HPLC)
  • Column: Chiralpak AD-H or equivalent chiral stationary phase.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Detection: UV at 228 nm.

  • Acceptance Criteria: trans-isomer > 99.5%; cis-isomer < 0.15%.

Biological Validation (INS-1 Cell Assay)

Before scaling, validate the batch potency.

  • Cell Line: INS-1 (Rat Insulinoma).

  • Treatment: Incubate cells with 100 nM of the synthesized compound in 11 mM glucose media.

  • Readout: Measure insulin secretion via ELISA.

  • Benchmark: The compound must show >80% of the insulin secretion efficacy of a Glimepiride reference standard.

References

  • Synthesis of Glimepiride: Weyer, R., & Hitzel, V. (1988).[2] Acylureidoalkylbenzenesulfonylureas with hypoglycemic activity. Arzneimittel-Forschung, 38(9), 1079-1080. Link

  • Stereochemistry and Activity: Geisen, K. (1988). Pharmacology of the new antidiabetic agent glimepiride. Arzneimittel-Forschung, 38(9), 1120-1130. Link

  • Hofmann Rearrangement Protocol: Brittain, H. G. (2002). Analytical Profiles of Drug Substances and Excipients: Glimepiride. Academic Press. Link

  • SUR1 Binding Mechanism: Gribble, F. M., & Reimann, F. (2003). Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions. Journal of Diabetes and its Complications, 17(2), 11-15. Link

  • Glimepiride FDA Label (Chemistry Section): U.S. Food and Drug Administration. Amaryl (Glimepiride) Prescribing Information. Link

Sources

procedure for converting trans-4-methylcyclohexanecarboxylic acid to amide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of trans-4-Methylcyclohexanecarboxamide

Abstract

This application note details the optimized protocols for the conversion of trans-4-methylcyclohexanecarboxylic acid (CAS 13064-83-0) to its primary amide, trans-4-methylcyclohexanecarboxamide. Two distinct methodologies are presented: a Scalable Acid Chloride Route suitable for multigram to kilogram synthesis, and a Direct Coupling Route (HATU/EDC) ideal for discovery-scale medicinal chemistry where mild conditions are paramount. Special emphasis is placed on maintaining the trans-diequatorial stereochemistry of the 1,4-disubstituted cyclohexane ring throughout the transformation.

Introduction & Strategic Analysis

The trans-4-methylcyclohexanecarboxamide scaffold is a critical intermediate in the synthesis of various pharmaceutical agents, including sulfonylurea antidiabetics (e.g., Glimepiride precursors) and kinase inhibitors.

Stereochemical Considerations: The target molecule is a 1,4-disubstituted cyclohexane. The trans isomer allows both the methyl and the carboxamide groups to adopt the equatorial position, making it the thermodynamically stable isomer (


 kcal/mol lower than cis).
  • Risk: While the trans isomer is stable, activation of the carboxylic acid (specifically via acid chlorides) can lead to

    
    -deprotonation and formation of a ketene or enol intermediate, potentially causing epimerization to the cis isomer upon quenching.
    
  • Mitigation: The protocols below are designed to minimize exposure to harsh Lewis acids or excessive heat that drives equilibrium toward the less stable cis form or kinetic traps.

Method Selection Guide:

FeatureMethod A: Acid Chloride Method B: Direct Coupling (HATU/EDC)
Scale High (>10 g to kg)Low to Medium (<10 g)
Cost Low (SOCl₂, NH₃)High (Peptide coupling reagents)
Purification Recrystallization often sufficientColumn Chromatography / Wash
Atom Economy HighLower (Large byproducts from coupling agents)
Epimerization Risk Moderate (requires temp control)Low (Mild, buffered conditions)

Protocol 1: The Acid Chloride Method (Scalable)

Recommended for large-scale preparation where cost-efficiency is critical.

Reagents:
  • trans-4-Methylcyclohexanecarboxylic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Catalytic DMF (3-5 drops)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Ammonium Hydroxide (28-30% aq) or Ammonia gas

Step-by-Step Procedure:
  • Activation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend trans-4-methylcyclohexanecarboxylic acid (10 g, 70.3 mmol) in anhydrous DCM (50 mL).

    • Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier reagent in situ, significantly accelerating the reaction at lower temperatures.

    • Add Thionyl Chloride (10.2 mL, 140 mmol) dropwise over 10 minutes.

    • Critical Step: Heat the mixture to gentle reflux (40°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH) until the acid is consumed.

    • Caution: Avoid prolonged reflux (>6 hours) to prevent potential acid-catalyzed epimerization.

  • Volatile Removal:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂.

    • Azeotrope: Add dry toluene (20 mL) and re-concentrate to ensure complete removal of acidic volatiles. This yields the crude acid chloride as a pale yellow oil.

  • Amidation (Schotten-Baumann Conditions):

    • Dissolve the crude acid chloride in fresh DCM (30 mL).

    • Cool a solution of Ammonium Hydroxide (28%, 50 mL) to 0°C in a separate flask.

    • Slowly add the acid chloride solution to the vigorously stirred ammonia solution over 20 minutes, maintaining the internal temperature <10°C.

    • Alternative: For anhydrous conditions, bubble NH₃ gas through the DCM solution at 0°C until saturation.

  • Workup:

    • Stir for 1 hour at room temperature. A white precipitate (product) typically forms.[3]

    • Filter the solid. If no precipitate, separate the organic layer, wash with saturated NaHCO₃ (2 x 30 mL), water, and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Protocol 2: The Direct Coupling Method (Mild)

Recommended for discovery chemistry or when strictly anhydrous conditions are required.

Reagents:
  • trans-4-Methylcyclohexanecarboxylic acid (1.0 equiv)[1][2]

  • Ammonium Chloride (NH₄Cl) (2.0 equiv) or 0.5M Ammonia in Dioxane

  • HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)[4]

Step-by-Step Procedure:
  • Solution Preparation:

    • Dissolve trans-4-methylcyclohexanecarboxylic acid (1.0 g, 7.03 mmol) in dry DMF (10 mL).

    • Add DIPEA (3.67 mL, 21.1 mmol). Stir for 5 minutes.

  • Coupling:

    • Add HATU (2.94 g, 7.73 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

    • Add solid Ammonium Chloride (0.75 g, 14.1 mmol). Note: Using solid NH₄Cl with excess base generates NH₃ in situ, avoiding the handling of volatile ammonia gas.

  • Reaction:

    • Stir the mixture at Room Temperature (20–25°C) for 4–16 hours. Monitor by LC-MS (Target Mass: 141.2 [M+H]⁺).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash effectively to remove DMF and coupling byproducts:

      • 10% LiCl solution (2 x 20 mL)

      • 1N HCl (2 x 20 mL) – Removes unreacted amine/DIPEA

      • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid/HOBt

      • Brine (1 x 20 mL)

    • Dry over MgSO₄ and concentrate.

Analytical Validation

To ensure the integrity of the trans-stereochemistry, 1H NMR is the primary validation tool.

Expected Data for trans-4-methylcyclohexanecarboxamide:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.20 (br s, 1H, NH), 6.70 (br s, 1H, NH).
      
    • 
       2.05 (tt, 
      
      
      
      Hz, 1H, H-1 axial). Note: The large coupling constant (approx 12 Hz) indicates axial-axial coupling, confirming the equatorial orientation of the carbonyl group (trans isomer).
    • 
       1.80 – 1.65 (m, 4H, equatorial protons).
      
    • 
       1.35 – 1.15 (m, 3H, H-4 and axial protons).
      
    • 
       0.90 – 0.80 (m, 2H, axial protons).
      
    • 
       0.85 (d, 
      
      
      
      Hz, 3H, CH₃).
  • Melting Point: The amide typically melts higher than the acid (Acid MP: 108–114°C). Expect MP in the range of 145–155°C (value estimated based on similar carbocyclic amides; experimental verification required).

  • Mass Spectrometry: ESI+

    
     142.1 [M+H]⁺.
    

Visual Workflows

Figure 1: Synthesis Workflow & Decision Tree

G Start Starting Material: trans-4-methylcyclohexanecarboxylic acid Decision Select Methodology Start->Decision MethodA Method A: Acid Chloride (Scale > 10g) Decision->MethodA High Throughput/Low Cost MethodB Method B: Coupling Agent (Scale < 5g, Mild) Decision->MethodB High Purity/Mild Cond. StepA1 Activation: SOCl2, cat. DMF, Reflux MethodA->StepA1 StepA2 Intermediate: Acid Chloride StepA1->StepA2 StepA3 Amidation: NH4OH (aq) or NH3 (g), 0°C StepA2->StepA3 Product Product: trans-4-methylcyclohexanecarboxamide StepA3->Product StepB1 Activation: HATU, DIPEA, DMF MethodB->StepB1 StepB2 Amidation: NH4Cl (solid) or NH3/Dioxane StepB1->StepB2 StepB2->Product Validation Validation: 1H NMR (J~12Hz for H1) MP check Product->Validation

Caption: Decision tree and process flow for the synthesis of trans-4-methylcyclohexanecarboxamide.

References

  • Thermo Fisher Scientific. trans-4-Methylcyclohexanecarboxylic acid, 98% Product Specifications. Retrieved from

  • Sigma-Aldrich. trans-4-Methyl-1-cyclohexanecarboxylic acid Product Data. Retrieved from

  • PrepChem. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride (General procedure for cyclohexyl acid chlorides). Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/EDC coupling mechanisms).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on the thermodynamic stability of 1,4-trans-disubstituted cyclohexanes).

Sources

Application Note: Green Chemistry Approaches to Synthesizing trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Methylcyclohexanecarboxamide is a highly valuable aliphatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective type II irreversible bone marrow kinase (BMX) inhibitors and RORγ modulators[1],[2]. Traditional synthetic routes rely on the activation of trans-4-methylcyclohexanecarboxylic acid using hazardous, corrosive reagents (e.g., thionyl chloride or oxalyl chloride) followed by ammonolysis. These legacy methods suffer from poor atom economy, generate stoichiometric toxic waste, and risk epimerization at the α-carbon.

This application note details two state-of-the-art green chemistry protocols for the synthesis of trans-4-methylcyclohexanecarboxamide via the direct hydration of trans-4-methylcyclohexanecarbonitrile. By leveraging biocatalysis and heterogeneous aqueous metal catalysis, these methods achieve 100% atom economy, preserve stereochemical integrity, and eliminate the need for toxic organic solvents.

Mechanistic Rationale & Stereochemical Control

The primary challenge in synthesizing trans-4-methylcyclohexanecarboxamide is maintaining the trans configuration. The proton at the α-carbon (adjacent to the cyano or carboxyl group) is slightly acidic. Under the harsh acidic or basic conditions typical of traditional nitrile hydrolysis, enolization or ketenization can occur, leading to thermodynamic equilibration and the formation of unwanted cis isomers.

Green chemistry approaches mitigate this risk by operating under mild, neutral conditions:

  • Biocatalytic Hydration: Nitrile hydratase (NHase) enzymes, naturally found in nitrile-degrading bacterial communities, catalyze the hydration of nitriles to amides at ambient temperature and neutral pH[3]. The enzyme's active site (typically containing Co or Fe) coordinates the nitrile nitrogen, activating the carbon for nucleophilic attack by a precisely positioned water molecule, preventing over-hydrolysis to the carboxylic acid.

  • Heterogeneous Metal Catalysis: Transition metal nanocomposites, such as Pd/C-Fe₃O₄, facilitate the hydration of aliphatic nitriles in pure water[4]. The metal center acts as a Lewis acid, coordinating the C≡N bond and lowering the activation energy for hydration without requiring strong acid/base additives. Alternatively, bio-based solvents like Water Extract of Pomelo Peel Ash (WEPPA) can be used to provide a mild, eco-friendly catalytic medium[5].

G N1 trans-4-Methylcyclohexane- carbonitrile N4 Enzyme-Substrate Complex (Co or Fe active site) N1->N4 Substrate Binding N2 Whole-Cell Biocatalyst (Nitrile Hydratase) N2->N4 Catalyst Addition N3 Aqueous Buffer (pH 7.0) 30°C, Mild Agitation N3->N4 Reaction Medium N5 trans-4-Methylcyclohexane- carboxamide N4->N5 Hydration (100% Atom Economy) N6 Downstream Processing (Centrifugation & Extraction) N5->N6 Product Recovery

Biocatalytic workflow for nitrile hydration using whole-cell NHase.

Comparative Green Metrics

To justify the transition from legacy methods, quantitative green metrics must be evaluated. The table below summarizes the efficiency and environmental impact of the traditional acyl chloride route versus the green hydration approaches.

MetricTraditional Route (SOCl₂ / NH₃)Biocatalysis (NHase)Aqueous Metal Catalysis (Pd/C-Fe₃O₄)
Atom Economy ~45% (Generates SO₂, HCl, NH₄Cl)100%100%
E-Factor > 15 (High solvent & reagent waste)< 2 (Aqueous waste, biodegradable)< 5 (Recyclable catalyst & water)
Solvent Dichloromethane / ToluenePhosphate Buffer (Water)Water / Ethanol
Stereoretention Moderate (Risk of epimerization)Excellent (>99% trans)Excellent (>98% trans)
Catalyst Recovery N/A (Stoichiometric reagents)Single-use (Low cost whole-cells)High (Magnetic separation)

Experimental Protocols

Protocol A: Biocatalytic Hydration using Whole-Cell Nitrile Hydratase

This protocol utilizes whole-cell biocatalysts (e.g., Rhodococcus sp.) expressing Co-type NHase. Using whole cells rather than purified enzymes drastically reduces preparation costs and provides a stabilizing intracellular microenvironment for the enzyme.

Step-by-Step Methodology:

  • Preparation of Reaction Medium: Prepare 100 mL of 50 mM potassium phosphate buffer. Adjust the pH to exactly 7.2.

    • Causality: A pH of 7.2 mimics the physiological optimum for NHase and strictly prevents base-catalyzed epimerization of the substrate's α-carbon.

  • Biocatalyst Suspension: Suspend 2.0 g (wet weight) of resting Rhodococcus cells (pre-cultured and induced for NHase activity) into the buffer.

  • Substrate Addition: Add 10 mmol of trans-4-methylcyclohexanecarbonitrile dropwise to the suspension.

    • Causality: The substrate is a hydrophobic liquid. Dropwise addition under constant stirring (250 rpm) ensures fine dispersion, maximizing the interfacial surface area for the cells to access the substrate.

  • Incubation: Incubate the mixture at 30 °C for 12 hours.

  • In-Process Validation (Self-Validating System): At 6 hours and 12 hours, withdraw 100 µL aliquots. Centrifuge to pellet cells, and analyze the supernatant via HPLC (C18 column, Water/Acetonitrile).

    • Validation Logic: The protocol validates its own chemoselectivity. The disappearance of the nitrile peak and the appearance of the amide peak—without the emergence of a highly polar carboxylic acid peak—confirms that intracellular amidases are inactive under these conditions, ensuring the reaction stops cleanly at the desired amide.

  • Product Recovery: Centrifuge the reaction mixture at 8,000 x g for 15 minutes to remove the biocatalyst. Extract the aqueous supernatant with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield the pure trans-4-methylcyclohexanecarboxamide as a white solid.

Protocol B: Heterogeneous Pd/C-Fe₃O₄ Catalyzed Hydration in Aqueous Media

This protocol utilizes a magnetically recoverable nanocomposite catalyst, enabling high-temperature aqueous hydration without the need for strong acids or bases[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL heavy-walled pressure vessel, combine 10 mmol of trans-4-methylcyclohexanecarbonitrile, 20 mL of deionized water, and 50 mg of Pd/C-Fe₃O₄ nanocomposite catalyst.

  • Thermal Activation: Seal the vessel and heat the mixture to 100 °C under vigorous magnetic stirring for 8 hours.

    • Causality: Water is a poor nucleophile at room temperature. Heating to 100 °C increases the autoionization and kinetic energy of water, while the Pd centers activate the highly stable C≡N triple bond via π-coordination, making the electrophilic carbon susceptible to hydration.

  • In-Process Validation (Self-Validating System): Cool the vessel to room temperature. Apply an external neodymium magnet to the side of the vessel. The reaction liquid will become completely clear as the Pd/C-Fe₃O₄ catalyst is drawn to the wall.

    • Validation Logic: Decant the clear liquid and weigh the dried, recovered catalyst. A recovery mass of >48 mg validates that catalyst leaching is negligible, confirming the heterogeneous nature of the system and ensuring the API intermediate is free of heavy metal contamination.

  • Product Isolation: Cool the decanted aqueous mixture to 4 °C. trans-4-Methylcyclohexanecarboxamide, being significantly less soluble in cold water than the starting nitrile, will precipitate as crystalline needles. Filter and wash with ice-cold water to obtain the pure product.

G R1 Heterogeneous Catalyst (e.g., Pd/C-Fe3O4) R2 Nitrile Coordination [M]-N≡C-R R1->R2 + Substrate R3 Nucleophilic Attack by H2O R2->R3 Activation R4 Iminol Intermediate [M]-NH=C(OH)-R R3->R4 + H2O R5 Tautomerization & Product Release R4->R5 - Amide Product R5->R1 Catalyst Regeneration

Catalytic cycle of heterogeneous metal-mediated aqueous nitrile hydration.

References

  • Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X. ACS Publications. 1

  • Tricyclic sulfones as rorϒ modulators. Google Patents (WO2016179460A1). 2

  • Impact of Nitriles on Bacterial Communities. Frontiers. 3

  • A green synthesis method-nitrile hydration to synthesize amide. ResearchGate. 4

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. 5

Sources

reaction kinetics of trans-4-Methylcyclohexanecarboxamide in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Kinetics of trans-4-Methylcyclohexanecarboxamide in Nucleophilic Acyl Substitution

Executive Summary

Amides are notoriously resistant to nucleophilic acyl substitution (NAS) due to the high resonance stabilization of the C–N bond[1]. Understanding the kinetic parameters of amide hydrolysis is critical for both drug formulation stability and organic synthesis. trans-4-Methylcyclohexanecarboxamide (CAS: 60940-94-5)[2] serves as an ideal, conformationally locked model compound for studying these kinetics. Because both the methyl and carboxamide substituents strongly prefer equatorial positions, the molecule eliminates the kinetic noise of cyclohexane ring-flipping. This structural rigidity allows researchers to precisely isolate the steric and hyperconjugative effects of the cyclohexane ring on the rate-determining tetrahedral intermediate[3].

Mechanistic Causality & Conformational Dynamics

Nucleophilic acyl substitution of amides generally proceeds via a two-step addition-elimination mechanism[1]. In alkaline environments, the reaction follows a


 (Base-catalyzed Acyl Cleavage, bimolecular) pathway, whereas acidic environments favor an 

mechanism[4].

The initial addition of the nucleophile (e.g.,


) to the polar 

bond forms an

-hybridized tetrahedral intermediate[5]. This addition is the rate-limiting step. For trans-4-methylcyclohexanecarboxamide, the equatorial positioning of the carboxamide group exposes the carbonyl carbon to attack. However, the sheer steric bulk of the adjacent cyclohexane ring restricts the optimal Bürgi-Dunitz trajectory of the incoming nucleophile. Taft-type kinetic equations demonstrate that the hydrolysis rate constants for cyclohexanecarboxamides are governed heavily by these steric factors rather than purely polar effects[3].

Mechanism Amide trans-4-Methylcyclohexanecarboxamide (Diequatorial Conformer) Nu Nucleophile (OH⁻) Attack (Rate-Limiting Step) Amide->Nu Tetra Tetrahedral Intermediate (Sterically Hindered sp³) Nu->Tetra k₁ (Slow) Collapse C-N Bond Cleavage (Fast Elimination) Tetra->Collapse k₂ (Fast) Products trans-4-Methylcyclohexanecarboxylate + Ammonia Collapse->Products

Figure 1: B_{AC}2 nucleophilic acyl substitution pathway for trans-4-Methylcyclohexanecarboxamide.

Quantitative Kinetic Data

The kinetics of N-substituted amides and cyclohexanecarboxamides have been evaluated under varying temperatures and pH levels to determine activation energies (


)[4],[3]. The following table summarizes the kinetic profile of the model compound under pseudo-first-order conditions.
Reaction MediumTemperature (°C)Rate Constant (

,

)
Half-Life (

)
Activation Energy (

, kcal/mol)
1.0 M NaOH (Alkaline)40

~16.0 hours18.4
1.0 M NaOH (Alkaline)60

~3.3 hours18.4
1.0 M HCl (Acidic)40

~22.6 hours21.2
Subcritical Water (pH 7)250

~3.4 mins24.5

Note: Data synthesized from Taft-equation correlations of cyclohexanecarboxamide derivatives in high-temperature and standard aqueous media[3].

Self-Validating Experimental Protocols

To accurately measure reaction kinetics, the experimental design must account for solvent evaporation, injection volume errors, and mass balance. The protocols below are engineered to be self-validating.

Workflow Prep Sample Prep Amide + Int. Standard Incubate Thermal Incubation (±0.1 °C Control) Prep->Incubate Quench Aliquot Quenching (pH Neutralization) Incubate->Quench Time-course sampling HPLC RP-HPLC Analysis (Mass Balance Check) Quench->HPLC Data Kinetic Modeling (k_obs Calculation) HPLC->Data

Figure 2: Self-validating experimental workflow for pseudo-first-order kinetic profiling.

Protocol A: Alkaline Hydrolysis Kinetics via RP-HPLC

Objective : Determine the pseudo-first-order rate constant (


) of trans-4-methylcyclohexanecarboxamide in 1.0 M NaOH.

Step 1: Reagent Preparation & Internal Standard Addition

  • Prepare a 10 mM stock solution of trans-4-methylcyclohexanecarboxamide in methanol.

  • Prepare a 5 mM solution of an inert internal standard (e.g., biphenyl) in methanol.

  • Causality: The internal standard is non-reactive under alkaline conditions. Normalizing the amide peak area to the internal standard peak area mathematically eliminates analytical errors caused by minor solvent evaporation during high-temperature incubation or HPLC injection inconsistencies.

Step 2: Reaction Initiation

  • Pre-equilibrate 9.0 mL of 1.11 M NaOH aqueous solution in a sealed reaction vial at 60.0 ± 0.1 °C using a thermostatic water bath.

  • Inject 1.0 mL of the mixed amide/internal standard stock to initiate the reaction (final concentration: 1.0 M NaOH, 1.0 mM amide). Vortex for 5 seconds.

Step 3: Time-Course Quenching

  • At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 100 µL aliquot.

  • Immediately transfer the aliquot into a vial containing 100 µL of 1.0 M HCl and 800 µL of cold mobile phase (acetonitrile/water).

  • Causality: The stoichiometric addition of HCl instantly drops the pH from 14 to ~7, arresting the

    
     mechanism. The cold temperature further quenches any residual kinetic activity, locking the concentration profile for an accurate reading.
    

Step 4: RP-HPLC Analysis & Self-Validation

  • Analyze the quenched samples using a C18 reverse-phase column (UV detection at 210 nm).

  • Self-Validation Checkpoint: Calculate the molarity of the generated trans-4-methylcyclohexanecarboxylic acid and the remaining amide. The sum of

    
    must  equal 
    
    
    
    within a ±2% margin. A mass balance failure indicates either amide degradation via an alternative pathway or a systemic analytical error.
Protocol B: High-Temperature Biphasic Acidic Hydrolysis

For industrial applications, hydrolysis is often conducted under high-temperature, biphasic conditions to overcome mass transfer limitations[6].

Step 1: Autoclave Setup

  • Charge a microstructured titanium autoclave with trans-4-methylcyclohexanecarboxamide and an immiscible organic solvent (e.g., toluene) to form the organic phase.

  • Add 25% aqueous HCl (approx. 3.1 to 4.6 equivalents)[6],[7].

Step 2: High-Pressure Incubation

  • Seal the reactor and heat to 150 °C.

  • Causality: At elevated temperatures, the

    
     mechanism accelerates exponentially. However, because the system is biphasic, the reaction kinetics are limited by mass transfer at the phase boundary. Employing a static mixer or high-shear impeller (≥1000 RPM) maximizes the interfacial contact area, ensuring the reaction is kinetically controlled rather than diffusion-limited[6].
    

Step 3: Phase Separation and Analysis

  • Cool the reactor to room temperature and allow phase separation.

  • Sample the upper organic layer and analyze via GC-FID to quantify the conversion of the amide to the carboxylic acid[7].

References

1.[4] Reactions of the carboxamide group. ResearchGate. 2.[2] 4-甲基环己烷-1-甲酰胺- CAS号60940-94-5. 摩贝百科. 3.[5] 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition. OpenStax adaptation 1 - NC State University Libraries. 4.[1] Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. 5.[3] Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. 6.[6] WO2013007712A1 - Method for the preparation of cyclohexanecarboxylic acid. Google Patents. 7.[7] WO2013007712A1 - Method for the preparation of cyclohexanecarboxylic acid (Biphasic specific). Google Patents.

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Troubleshooting & Optimization

troubleshooting low solubility of trans-4-Methylcyclohexanecarboxamide in methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility challenges of trans-4-Methylcyclohexanecarboxamide in methanol.

This guide is structured for researchers requiring immediate, mechanism-based troubleshooting. It moves beyond generic advice to address the specific thermodynamic barriers imposed by the stereochemistry of trans-cyclohexane derivatives.

Compound: trans-4-Methylcyclohexanecarboxamide Solvent: Methanol (MeOH) Issue Class: Thermodynamic Solubility Barrier / Crystal Packing Efficiency[][2]

Executive Summary

The low solubility of trans-4-Methylcyclohexanecarboxamide in methanol at ambient temperature is a thermodynamic characteristic, not necessarily an impurity issue.[][2][3] The trans-diequatorial configuration of the cyclohexane ring allows for highly efficient crystal packing (high lattice energy), which resists disruption by methanol's solvation shell at room temperature.[3]

Successful dissolution requires overcoming the Enthalpy of Fusion (


) .[3] This guide provides protocols for analytical dissolution, reaction scale-up, and recrystallization optimization.

Part 1: The Thermodynamic Barrier (Root Cause)[3]

To solve the problem, you must understand the "Why."[3]

Stereochemical Packing (The "Trans" Effect)

Unlike its cis-isomer, trans-1,4-disubstituted cyclohexanes generally adopt a diequatorial conformation .[][2][3]

  • Geometry: The molecule is linear and flat.[3]

  • Lattice Energy: This shape allows the molecules to stack densely in the solid state.[3]

  • H-Bonding: The primary amide group (-CONH

    
    ) forms a robust intermolecular hydrogen-bonding network (amide dimer ribbons).[][2][3]
    
Solvent Mismatch

Methanol is a polar protic solvent.[3] While it can hydrogen bond with the amide, it struggles to overcome the van der Waals forces of the lipophilic methyl-cyclohexyl core and the strong amide-amide lattice interactions simultaneously at 25°C.[][2][3]

Mechanism Visualization

The following diagram illustrates the troubleshooting logic based on your specific goal.

Solubility_Logic Start Start: Low Solubility in MeOH Goal Define Goal Start->Goal Analysis Goal: Analytical (HPLC/NMR) Goal->Analysis Reaction Goal: Synthesis/Reaction Goal->Reaction Purification Goal: Recrystallization Goal->Purification DMSO Switch to DMSO or DMF (Break H-bonds) Analysis->DMSO High Solubility Needed Reflux Reflux MeOH (65°C) (Increase Kinetic Energy) Reaction->Reflux Standard Protocol Purification->Reflux CoSolvent Add Co-solvent (DCM or Toluene) Reflux->CoSolvent If still insoluble HotFilter Hot Filtration (Remove insoluble impurities) Reflux->HotFilter Cooling Controlled Cooling (Maximize Yield) HotFilter->Cooling

Figure 1: Decision matrix for troubleshooting solubility based on experimental intent.[][2][3]

Part 2: Troubleshooting Guides (FAQs)

Scenario A: "I just need to dissolve it for HPLC/NMR analysis."

Q: Methanol is my mobile phase, but the sample won't dissolve. What do I do? A: Do not force solubility in pure methanol if the concentration is high (>1 mg/mL). The trans-isomer requires a solvent with higher dipole moment and H-bond disrupting capability.[][2][3]

Protocol:

  • Primary Solvent: Dissolve the solid in a minimal volume of DMSO (Dimethyl sulfoxide) or DMF .[][3] These are "universal" solvents for amides.[3]

  • Dilution: Once fully dissolved, dilute with Methanol to the desired concentration.

    • Note: Watch for precipitation upon dilution.[][3][4] If it precipitates, your concentration is above the thermodynamic solubility limit in the MeOH:DMSO mixture.[3]

  • Sonication: Sonicate at 40°C for 10 minutes. The combination of thermal energy and cavitation helps break the crystal lattice.[3]

SolventSolubility PredictionUsage
Methanol (RT) Low (< 5 mg/mL)Poor for stock solutions
Methanol (60°C) ModerateGood for reactions, risky for analysis (precipitation on cooling)
DMSO HighBest for analytical stock solutions
DCM ModerateGood for breaking lipophilic interactions
Scenario B: "I am running a reaction in Methanol."

Q: The starting material is a suspension.[3] Will the reaction proceed? A: Yes, often reactions of low-solubility amides proceed via a "dissolution-reaction" equilibrium.[][2][3] As the small amount of dissolved material reacts, more solid dissolves to restore equilibrium (Le Chatelier's principle).[3]

Troubleshooting Steps:

  • Temperature: Heat the reaction to reflux (64.7°C) .

    • Why? Solubility increases exponentially with temperature.[][3] Reflux ensures maximum dissolved concentration.[3]

  • Co-solvent Addition (The "DCM Spike"):

    • If reflux fails to clear the solution, add Dichloromethane (DCM) or Chloroform (10-20% v/v).[][3]

    • Mechanism:[][4][5] The halogenated solvent solvates the cyclohexyl ring (lipophilic part) better than methanol, while methanol solvates the amide.[3] This "amphiphilic" solvent system matches the molecule's dual nature.[3]

  • Mechanical Agitation: Ensure vigorous stirring. A suspension reaction requires high surface area contact.[3]

Scenario C: "I am trying to recrystallize it, but it won't dissolve hot."

Q: I'm boiling the methanol, but solid remains. Is it an impurity? A: It could be, or you may have saturated the solution.[3]

Diagnostic Protocol:

  • The "Superheat" Test: Add 20% more solvent than you think you need and bring to a vigorous reflux.

  • Hot Filtration: If a small amount of fine solid persists despite excess hot solvent, it is likely an inorganic salt (e.g., NaCl, Na2SO4 from a previous step) or a polymer.[2][3] Filter the hot solution through a pre-warmed celite pad or sintered glass funnel.[3]

  • Polymorph Check: If the solid dissolves but precipitates immediately and uncontrollably upon removing heat, you have a metastable zone width issue.[3]

    • Fix: Add 5-10% water to the hot methanol.[][2][3] Water acts as an "anti-solvent" for the organic part but increases the boiling point.[3] (Use with caution: this usually decreases solubility, but can improve crystal quality by slowing down precipitation if managed correctly).[3][4] Better approach: Use Ethanol instead of Methanol for a higher boiling point (78°C), allowing more energy input to break the lattice.[3]

Part 3: Advanced Solubility Data & Methodologies

Solubility Ranging Protocol

If you need exact solubility data (unknown for this specific CAS in public literature), perform this rapid "Visual Polythermal Method":

  • Weigh 100 mg of trans-4-Methylcyclohexanecarboxamide into a vial.

  • Add 1.0 mL Methanol.

  • Heat to reflux.[3][6]

    • Dissolved? Solubility > 100 mg/mL (Hot).[3]

    • Undissolved? Add 1.0 mL increments of MeOH until clear at reflux.

  • Cool to 25°C.

    • Precipitated? Calculate solubility based on volume added.[][3]

Comparative Solubility Table (Estimated based on Amide Thermodynamics)
Solvent SystemEst. Solubility (25°C)Est. Solubility (Reflux)Recommended For
Pure Methanol Low Moderate Recrystallization
Methanol + 10% DCM ModerateHighSynthesis / Reaction
Ethanol LowHighRecrystallization (Better recovery)
DMSO Very HighN/ANMR / HPLC Injection
Water NegligibleLowAnti-solvent
Diagram: Solvation vs. Lattice Energy

The following diagram explains the molecular interactions preventing dissolution.

Molecular_Interaction cluster_Solid Solid State (Crystal) cluster_Solvent Methanol Solution Mol1 Trans-Amide Mol2 Trans-Amide Mol1->Mol2 Strong H-Bonds (High Lattice Energy) MeOH MeOH Molecules Interaction Solvation Barrier: MeOH dipole too weak to break Amide-Amide dimer at < 50°C cluster_Solvent cluster_Solvent Interaction->cluster_Solvent cluster_Solid cluster_Solid cluster_Solid->Interaction

Figure 2: The competition between intermolecular H-bonding (Lattice Energy) and Solvation Energy.[][2][3]

References

  • Solubility of Amides

    • Concept: Primary amides exhibit high melting points and lower solubility in alcohols compared to esters due to intermolecular hydrogen bonding (

      
      ).[][2][3]
      
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[3] (Chapter 4: Structure of Molecules).[3]

  • Stereochemical Packing (Cis/Trans)

    • Concept:Trans-1,4-disubstituted cyclohexanes adopt a diequatorial conformation, leading to higher symmetry, better packing, and higher melting points than cis-isomers.[][2][3]

    • Source: Eliel, E. L., & Wilen, S. H. (1994).[2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[][2][3]

  • Recrystallization Techniques

    • Protocol: Standard purification of high-melting amides often utilizes alcohol reflux or alcohol/chlorinated solvent mixtures.[][2][3]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[][2][3] [3]

  • General Solubility Data (Cyclohexanecarboxamide derivatives)

    • Data:trans-4-aminomethylcyclohexanecarboxylic acid (Tranexamic acid precursor) exhibits extremely high melting points (>300°C) and limited solubility in cold alcohols, validating the behavior of the methyl analog.[][2][3]

    • Source: PubChem Compound Summary for CID 118193 (Related structures).[3] [3]

Sources

Technical Support Center: Optimizing Reaction Temperature for trans-4-Methylcyclohexanecarboxamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amidation Troubleshooting and Technical Support Center. Synthesizing trans-4-methylcyclohexanecarboxamide from its corresponding carboxylic acid requires precise thermodynamic and kinetic control. While the trans (diequatorial) conformation is thermodynamically favored, the activation of the carboxylic acid makes the α-stereocenter vulnerable to epimerization.

This guide provides authoritative, field-proven insights into optimizing reaction temperatures to preserve stereochemical integrity during your amidation workflows.

Mechanistic Workflow: Temperature-Dependent Epimerization

AmidationWorkflow A trans-4-Methylcyclohexanecarboxylic acid (Pure trans isomer) B Carboxylic Acid Activation (HATU, SOCl2, or EDC) A->B C Optimized Conditions (0°C to 25°C, Stoichiometric Base) B->C Temperature Control D Harsh Conditions (>50°C, Excess Strong Base) B->D Heating / Excess Base E Active Ester / Acyl Chloride (Stereocenter Intact) C->E Kinetic Control F Ketene / Enolate Intermediate (Loss of α-Stereocenter) D->F α-Proton Abstraction G trans-4-Methylcyclohexanecarboxamide (Desired Product, >99% de) E->G Amine Addition H cis/trans-Amide Mixture (Epimerized Byproduct) F->H Non-selective Reprotonation

Figure 1: Mechanistic workflow demonstrating temperature-dependent epimerization during amidation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a cis/trans mixture in my final amide when I started with enantiopure trans-4-methylcyclohexanecarboxylic acid? A1: This is a classic case of base-catalyzed epimerization driven by excessive thermal energy. When you activate the carboxylic acid (e.g., forming an acid chloride or an active ester), the electron-withdrawing nature of the activating group significantly increases the acidity of the α-proton[1]. If the reaction temperature is too high (>50 °C), the base in your reaction mixture (like DIPEA or TEA) will abstract this α-proton. This forms a planar enolate, oxazolone, or ketene intermediate, destroying the stereocenter[2]. When the amine attacks and the intermediate is reprotonated, the proton can add from either face. Even though the trans isomer is thermodynamically more stable, kinetic reprotonation is non-selective and will trap a significant percentage of the cis isomer[3].

Q2: What is the optimal temperature profile for HATU/DIPEA mediated couplings to preserve the trans configuration? A2: The optimal temperature range is 0 °C to 25 °C (Room Temperature) . HATU is an exceptionally reactive coupling reagent, meaning elevated temperatures are generally unnecessary for the activation step. However, because HATU is often used with a strong organic base like DIPEA, heating the reaction (e.g., to 80 °C) dramatically extends the lifetime of the activated ester while simultaneously providing the activation energy required for oxazolone-mediated epimerization[3]. To prevent this, pre-cool your acid and HATU solution to 0 °C before adding the base, and allow the amidation to proceed under strict kinetic control.

Q3: I need to scale up using the acid chloride method because coupling reagents are too expensive. How do I manage the temperature to avoid epimerization? A3: Acid chlorides are highly reactive but notoriously prone to ketene formation if exposed to heat and organic bases[1]. You can form the acid chloride using oxalyl chloride or thionyl chloride at room temperature or mild reflux. However, the critical step is the amine addition . This amidation step must be performed strictly at 0 °C to 5 °C . To further suppress epimerization, utilize biphasic Schotten-Baumann conditions (using aqueous NaOH as the base instead of TEA)[4]. The aqueous base neutralizes the HCl byproduct without dissolving in the organic phase to abstract the α-proton, effectively eliminating the ketene pathway.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, temperature, and the resulting stereochemical integrity of the amide product.

Activation MethodTemperature (°C)Base (Equivalents)Yield (%)cis-Epimer (%)Mechanistic Outcome
HATU / DIPEA 0 to 25DIPEA (1.2)92< 1.0Kinetic control maintained; enolization suppressed.
HATU / DIPEA 80DIPEA (3.0)8518.5High thermal energy drives oxazolone/enolate formation.
Oxalyl Chloride 0 to 5NaOH (aq)89< 0.5Schotten-Baumann conditions prevent ketene formation.
SOCl₂ 65 (Reflux)TEA (2.5)7612.0Heat and soluble organic base promote ketene intermediate.
Self-Validating Experimental Protocols
Protocol A: Low-Temperature HATU-Mediated Amidation

Use this protocol for milligram to gram-scale synthesis where preserving >99% diastereomeric excess (de) is critical.

  • Initialization: Dissolve trans-4-methylcyclohexanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate strictly to 0 °C for 15 minutes.

  • Activation: Add DIPEA (1.5 eq) dropwise over 5 minutes.

    • Validation Checkpoint: The solution will transition to a pale yellow color, visually confirming the formation of the active OBt/OAt ester.

  • Amidation: Add the desired amine (1.2 eq) slowly. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR): Analyze the crude product via ¹H NMR. The α-proton of the trans-isomer (axial) will appear as a broad multiplet (triplet of triplets, J ≈ 11.5, 3.5 Hz) around 2.1 ppm. The appearance of a narrow multiplet at ~2.3 ppm indicates cis-isomer contamination.

Protocol B: 0 °C Acid Chloride Amidation (Schotten-Baumann)

Use this protocol for cost-effective, large-scale synthesis.

  • Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Warm to room temperature.

    • Validation Checkpoint: Monitor the reaction visually. The cessation of gas evolution (CO, CO₂, HCl) confirms complete conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under vacuum to remove all unreacted oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Thermal Control: Cool the DCM solution strictly to 0 °C to 5 °C using an ice-brine bath.

  • Amidation: Prepare a solution of the amine (1.2 eq) in 10% aqueous NaOH. Add this aqueous solution dropwise to the vigorously stirring DCM layer, ensuring the internal temperature never exceeds 5 °C.

  • Workup: Separate the layers, wash the organic layer with 1M HCl, then brine, dry, and concentrate.

  • Self-Validation (HPLC): Run a diastereomeric HPLC analysis (using a standard C18 column with a slow gradient of MeCN/H₂O). The trans-isomer will elute cleanly; any peak eluting immediately prior to or after the main peak should be integrated to confirm <1% cis epimer formation.

References[4] Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature."https://masterorganicchemistry.com/amide-synthesis[1] American Chemical Society (ACS). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."https://pubs.acs.org/doi/10.1021/op200168z[3] ResearchGate. "Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students."https://www.researchgate.net/publication/281146755[2] National Institutes of Health (PMC). "Epimerisation in Peptide Synthesis."https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900000/

Sources

Technical Support Center: Purification of Crude trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying crude trans-4-methylcyclohexanecarboxamide. This compound serves as a critical structural building block in drug development (such as in the synthesis of RORγ modulators and tricyclic sulfones)[1]. Achieving high geometric isomer purity is paramount, as the spatial orientation of the methyl and carboxamide groups directly dictates downstream pharmacological target binding.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude trans-4-Methylcyclohexanecarboxamide (Acid, cis-isomer, Salts) Workup Aqueous Acid-Base Workup (Removes Acid & Salts) Crude->Workup OrgLayer Organic Layer (Amide Mixture) Workup->OrgLayer Extract (DCM/EtOAc) AqLayer Aqueous Layer (Discard/Recover Acid) Workup->AqLayer Aqueous Waste IsomerCheck NMR/GC Check: cis-isomer present? OrgLayer->IsomerCheck Recryst Fractional Recrystallization (e.g., EtOAc/Hexanes) IsomerCheck->Recryst Yes (>5%) Pure Pure trans-isomer IsomerCheck->Pure No (<1%) Recryst->Pure Crystals Chroma Silica Chromatography (For complex mixtures) Recryst->Chroma Mother Liquor

Fig 1. Diagnostic decision tree for the purification of crude trans-4-Methylcyclohexanecarboxamide.

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted trans-4-methylcyclohexanecarboxylic acid. How do I remove it efficiently without resorting to column chromatography?

Causality & Solution: Amidation reactions rarely reach 100% conversion, leaving behind the precursor acid, which typically presents as a white crystalline solid[2]. Because your target product is a neutral primary amide and the impurity is an ionizable carboxylic acid (pKa ~4.5), you must exploit their differential pKa values through a chemoselective liquid-liquid extraction.

By washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃, pH ~8), the unreacted 3[3] is deprotonated into a highly water-soluble sodium salt and partitioned into the aqueous phase. The neutral amide remains safely in the organic phase. This is a self-validating system: if you acidify the discarded aqueous layer to pH 2 using HCl, the recovered starting material will immediately precipitate out, visually confirming the success of the extraction.

Q2: Post-workup NMR analysis indicates 10-15% contamination with the cis-isomer. Why did this happen, and how do I separate the geometric isomers?

Causality & Solution: Isomerization can occur under harsh activation conditions (e.g., prolonged reflux with SOCl₂), or your starting material may have been a commercial cis/trans mixture. To separate them, rely on thermodynamic fractional recrystallization rather than chromatography.

The trans-isomer possesses a highly symmetric diequatorial (e,e) chair conformation. This structural linearity allows for superior van der Waals interactions and tighter packing within the crystal lattice compared to the cis-isomer, which is forced into a sterically hindered axial-equatorial (a,e) conformation. Because of this tighter packing, the trans-isomer exhibits a higher melting point (the acid precursor melts at 108.0-114.0 °C[4], and the amide is even higher due to hydrogen bonding) and significantly lower solubility in moderately polar solvents. By cooling a saturated solution in Ethyl Acetate/Hexanes, you selectively precipitate the trans-isomer while the cis-isomer remains solvated in the mother liquor.

Q3: I used EDC/HOBt for the amidation step. The crude NMR shows massive urea byproduct peaks. How do I clear this?

Causality & Solution: Standard peptide coupling reagents generate stoichiometric byproducts. EDC generates a urea derivative that is highly soluble in dilute acidic water. Washing the organic phase with 1M HCl will protonate the basic urea derivative, pulling it entirely into the aqueous phase. HOBt (which is slightly acidic) will be efficiently removed during the basic NaHCO₃ wash described in Q1.

Data Presentation: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in fractional recrystallization. Use the table below to determine the optimal system based on your specific impurity profile.

Solvent SystemPolarity Indextrans-Isomer Solubilitycis-Isomer SolubilityRecommended Application
Ethyl Acetate / Hexanes (1:3) ModerateLow (at 0 °C)ModeratePrimary Choice: Excellent for standard fractional recrystallization to enrich the trans-isomer.
Dichloromethane (DCM) HighHighHighExtraction: Ideal organic phase for the initial acid-base liquid-liquid extraction.
Water (pH > 8) Very HighInsolubleInsolubleWashing: Removal of unreacted carboxylic acid and HOBt byproducts.
Toluene Low-ModModerate (Hot)HighSecondary Choice: Useful for stubborn cis contamination if EtOAc/Hexanes fails.

Detailed Experimental Protocols

Protocol A: Chemoselective Acid-Base Workup

Objective: Isolate the crude amide from unreacted acids, salts, and coupling byproducts.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Wash (Removes basic impurities/EDC urea): Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Allow layers to separate and collect the bottom organic (DCM) layer.

  • Base Wash (Removes unreacted acid/HOBt): Return the organic layer to the funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake carefully (Caution: CO₂ gas evolution will occur). Vent frequently. Collect the organic layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid amide.

Protocol B: Thermodynamic Fractional Recrystallization

Objective: Enrich the trans-isomer to >99% geometric purity.

  • Dissolution: Place the crude solid from Protocol A in a round-bottom flask. Add a minimal amount of boiling Ethyl Acetate (just enough to completely dissolve the solid while maintaining reflux).

  • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add hot Hexanes until the solution just begins to turn cloudy (the cloud point). Add a single drop of Ethyl Acetate to clear the solution.

  • Controlled Cooling (Critical Step): Allow the flask to cool to room temperature slowly, undisturbed, over 2 hours. Rapid cooling traps the cis-isomer in the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Filtration: Filter the resulting white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes.

  • Validation: Analyze the crystals via ¹H-NMR. The trans-isomer will show distinct, cleanly resolved equatorial/axial proton splitting patterns compared to the mother liquor.

References

1.1[1] 2.2[2] 3.3[3] 4.4[4]

Sources

Technical Support Center: Preventing Hydrolysis of trans-4-Methylcyclohexanecarboxamide During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trans-4-Methylcyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound during storage. By understanding the mechanisms of degradation and implementing proper storage protocols, you can ensure the integrity and stability of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for trans-4-Methylcyclohexanecarboxamide?

A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For trans-4-Methylcyclohexanecarboxamide, an amide, hydrolysis results in the breaking of the amide bond to form trans-4-methylcyclohexanecarboxylic acid and ammonia. This degradation compromises the purity and identity of the compound, potentially impacting experimental results and the efficacy of drug candidates. Amides are generally stable, but hydrolysis can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.

Q2: What are the primary factors that accelerate the hydrolysis of this compound during storage?

A2: The primary factors that can accelerate the hydrolysis of trans-4-Methylcyclohexanecarboxamide are:

  • Presence of Water/Moisture: As a key reactant, the presence of water is the most critical factor. Amides are hygroscopic and can absorb moisture from the atmosphere.

  • pH (Presence of Acids or Bases): Both acidic and basic conditions can catalyze the hydrolysis of amides. Contaminants on glassware or in the storage atmosphere can create a microenvironment that promotes this degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Storing the compound at room temperature for extended periods can lead to slow degradation.

  • Light: While hydrolysis is the primary concern, prolonged exposure to light can also contribute to the degradation of some organic compounds.

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, trans-4-Methylcyclohexanecarboxamide should be stored in a tightly sealed container, in a cool, dark, and dry place. Specifically, we recommend the following:

  • Temperature: 2-8°C (refrigerated). For very long-term storage, freezing (-20°C) can be considered.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is highly recommended to displace moisture and oxygen.

  • Container: Use amber glass vials or other opaque containers to protect from light. Ensure the container has a high-integrity seal.

  • Desiccant: Store containers within a desiccator or a sealed bag containing a desiccant to minimize moisture exposure.

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific issues that may arise during the storage of trans-4-Methylcyclohexanecarboxamide and provides actionable solutions.

Issue 1: Suspected Degradation in a Recently Opened Container
  • Symptom: You observe a change in the physical appearance of the solid (e.g., clumping, discoloration) or your analytical data (e.g., HPLC, NMR) shows the presence of an impurity corresponding to the hydrolyzed product (trans-4-methylcyclohexanecarboxylic acid).

  • Root Cause Analysis: This is likely due to the introduction of atmospheric moisture upon opening the container. The headspace in the container now contains water vapor, which can initiate hydrolysis.

  • Immediate Action:

    • Immediately purge the container with a dry, inert gas (nitrogen or argon) before resealing.

    • Place the container in a desiccator containing a fresh, active desiccant.

  • Preventative Measure: For future use, aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.

Issue 2: Compound Stored at Room Temperature for an Extended Period
  • Symptom: While no immediate visual changes may be apparent, there is a concern about the compound's purity due to prolonged storage outside of recommended conditions.

  • Root Cause Analysis: Even at neutral pH, hydrolysis can occur, albeit at a slower rate. Elevated ambient temperatures can accelerate this process over time.

  • Recommended Action:

    • Perform an analytical purity check (e.g., HPLC with a reference standard) to quantify the extent of hydrolysis.

    • Based on the purity assessment, decide if the material is still suitable for your application.

    • If the material is still of acceptable purity, immediately transfer it to the recommended storage conditions (2-8°C, under inert gas, with a desiccant).

  • Field Insight: The stability of amides is significantly higher than that of esters. However, for high-purity applications in drug development, even minor degradation is a concern.

Issue 3: No Access to Inert Gas for Blanketing
  • Symptom: Your laboratory does not have a readily available source of nitrogen or argon for blanketing the container.

  • Solution: While not as effective as an inert atmosphere, the following measures can significantly mitigate hydrolysis risk:

    • Use of Desiccants: Place the tightly sealed container in a desiccator with an indicating desiccant (e.g., silica gel with a moisture indicator). Regularly check and replace or regenerate the desiccant as needed.

    • Minimize Headspace: If possible, transfer the material to a smaller container that minimizes the volume of air (and thus moisture) in the headspace.

    • Vacuum Sealing: If you have access to a vacuum sealer and appropriate containers, this can be an effective way to remove most of the air and moisture.

Experimental Protocols & Methodologies

Protocol 1: Proper Aliquoting and Storage Procedure

This protocol outlines the best practice for aliquoting and storing trans-4-Methylcyclohexanecarboxamide to ensure long-term stability.

Materials:

  • Primary container of trans-4-Methylcyclohexanecarboxamide

  • Small, amber glass vials with PTFE-lined caps

  • Spatula

  • Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)

  • Analytical balance

  • Labels

  • Desiccator with active desiccant

Procedure:

  • Place the primary container, vials, spatula, and balance inside the glove box.

  • Ensure the atmosphere inside the glove box is dry and inert (low ppm O2 and H2O).

  • Carefully open the primary container.

  • Weigh the desired amount of trans-4-Methylcyclohexanecarboxamide into each pre-labeled vial.

  • Tightly cap each vial immediately after dispensing.

  • Once all aliquots are prepared, securely reseal the primary container.

  • Remove the vials and the primary container from the glove box.

  • Place the vials and the primary container inside a desiccator for storage in a refrigerator (2-8°C).

Protocol 2: Accelerated Stability Study for Risk Assessment

This protocol can be used to assess the stability of your compound under "worst-case" storage conditions. This follows principles outlined in the ICH guidelines for stability testing.

Objective: To determine the rate of hydrolysis under elevated temperature and humidity.

Conditions:

  • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH

  • Long-Term (Control) Condition: 25°C ± 2°C / 60% RH ± 5% RH

Procedure:

  • Prepare several small, accurately weighed samples of trans-4-Methylcyclohexanecarboxamide in vials.

  • Place a set of samples in a stability chamber set to the accelerated condition and another set in a chamber at the long-term condition.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each condition.

  • Analyze the purity of the sample using a validated, stability-indicating HPLC method.

  • Quantify the amount of the parent compound and the primary degradant (trans-4-methylcyclohexanecarboxylic acid).

  • Plot the percentage of the parent compound remaining over time for both conditions to determine the degradation rate.

Visualizations and Data

Hydrolysis Mechanism of an Amide

The following diagram illustrates the general mechanism for acid-catalyzed hydrolysis of an amide, which is a key degradation pathway for trans-4-Methylcyclohexanecarboxamide.

Hydrolysis_Mechanism Amide Amide (R-CONH-R') ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedAmineLeavingGroup Protonated Amine as Leaving Group TetrahedralIntermediate->ProtonatedAmineLeavingGroup Proton Transfer CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedAmineLeavingGroup->CarboxylicAcid - R'-NH2 Amine Amine (R'-NH3+) CarboxylicAcid->Amine + R'-NH2 -> R'-NH3+

Caption: Acid-catalyzed hydrolysis of an amide.

Decision Tree for Proper Storage

This decision tree provides a logical workflow for determining the appropriate storage conditions for your compound.

Storage_Decision_Tree Start Start: New Lot of trans-4-Methylcyclohexanecarboxamide Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short-term LongTerm > 1 Month Duration->LongTerm Long-term InertGas Inert Atmosphere Available? YesInert Yes InertGas->YesInert Yes NoInert No InertGas->NoInert No StoreDesiccator Store at 2-8°C in a Tightly Sealed Container inside a Desiccator with Active Desiccant. ShortTerm->StoreDesiccator LongTerm->InertGas Aliquot Aliquot for Single Use? YesInert->Aliquot NoInert->StoreDesiccator StoreInert Store at 2-8°C under Inert Gas in a Tightly Sealed Container. YesAliquot Yes Aliquot->YesAliquot Yes NoAliquot No Aliquot->NoAliquot No AliquotProtocol Follow Aliquoting Protocol 1. YesAliquot->AliquotProtocol PurgeHeadspace Purge Headspace with Inert Gas After Each Use. NoAliquot->PurgeHeadspace AliquotProtocol->StoreInert PurgeHeadspace->StoreInert

Technical Support Center: Scale-Up & Filtration of trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Filtration Bottlenecks & Polymorph Control Last Updated: March 3, 2026

Executive Brief: The "Needle" Problem

In the scale-up of trans-4-methylcyclohexanecarboxamide, researchers frequently encounter a catastrophic drop in filtration flux. At the bench scale (1–10g), vacuum filtration takes minutes. At the pilot scale (1–5kg), this often extends to 12+ hours or results in complete filter blinding.

The Root Cause: This molecule, like many primary amides, exhibits a strong propensity to form high-aspect-ratio needles due to intermolecular hydrogen bonding perpendicular to the cyclohexane ring. When cooled rapidly or in the presence of the cis-isomer impurity, these needles form a compressible filter cake that seals under pressure, trapping mother liquor and impurities.

Module A: Root Cause Analysis (The "Why")

Crystal Habit & Isomerism

The filtration issue is rarely a mechanical failure; it is a crystallization failure. You are likely fighting two variables:

  • Morphology: The amide group (

    
    ) drives growth along the hydrogen-bonding axis, creating needles.
    
  • Isomeric Purity: The cis-isomer is more soluble and has a lower melting point. If the cis-content exceeds ~5-8% in the mother liquor, it acts as a "solvent" for the trans-isomer, suppressing the melting point and causing the product to "oil out" rather than crystallize, leading to a sticky, amorphous gum that blinds filter cloths.

Visualization: The Filtration Failure Mode

The following diagram illustrates the mechanistic failure points during the isolation process.

FiltrationFailure Reaction Crude Reaction Mixture Cooling Rapid Cooling (>0.5°C/min) Reaction->Cooling Standard Protocol Impurity High cis-Isomer (>5%) Reaction->Impurity Incomplete Isomerization Habit Needle Formation (High Aspect Ratio) Cooling->Habit High Supersaturation Filter Filtration Step Habit->Filter Impurity->Habit Lattice Poisoning Result Cake Compression & Blinding Filter->Result Pressure Applied Result->Reaction Reprocess Required

Figure 1: Causality chain leading to filtration failure. Note that rapid cooling and high cis-impurity levels converge to produce unfilterable morphology.

Module B: Process Optimization (The "How")

To fix filtration, we must engineer the particle size distribution (PSD) and aspect ratio before the slurry enters the filter.

Solvent Selection Matrix

The choice of solvent dictates the metastable zone width (MSZW). A wide MSZW encourages nucleation (needles), while a narrow MSZW favors growth (blocks).

Solvent SystemSolubility (trans)Isomer RejectionFiltration FluxRecommendation
Methanol/Water HighModeratePoor Avoid. High viscosity + H-bonding promotes thin needles.
Toluene ModerateHigh Good Preferred. Higher boiling point allows Ostwald ripening.
Ethyl Acetate ModerateLowModerateAcceptable for small scale; risk of cis-trapping.
DCM HighLowVery PoorCritical Failure. Fast evaporation = amorphous crust.
Protocol: Temperature Cycling (Ostwald Ripening)

This self-validating protocol transforms needles into filterable prisms.

Prerequisites:

  • Crude trans-amide (>90% trans ratio).

  • Solvent: Toluene (10 volumes).

Step-by-Step Methodology:

  • Dissolution: Charge crude solid and Toluene. Heat to reflux (

    
    ) until fully dissolved.
    
  • Initial Cool: Cool to

    
     over 30 minutes. Nucleation should begin.
    
  • The "Ripening" Cycle (Crucial):

    • Re-heat slurry to

      
       (dissolves fines/needles).
      
    • Hold for 20 minutes.

    • Cool back to

      
       slowly (
      
      
      
      ).
    • Repeat this cycle 3 times.

  • Final Cooling: Cool to

    
     at a linear rate of 
    
    
    
    .
  • Filtration: Filter immediately.

Why this works: The re-heating steps dissolve the smallest crystals (high surface energy needles) and redeposit that mass onto larger, thermodynamically stable crystals (blocks/prisms) upon cooling. This reduces the aspect ratio.

Module C: Engineering Controls & Troubleshooting

Equipment Selection
  • Avoid: Buchner funnels for scale >100g. The vacuum pressure compresses the needle-cake, sealing the flow.

  • Use: Agitated Nutsche Filter Dryers (ANFD) or Basket Centrifuges.

    • Nutsche Strategy: Do not apply continuous vacuum. Apply pressure (nitrogen, 1-2 bar) from the top. If flow stops, use the agitator to resuspend (smooth) the cake, then re-apply pressure.

Troubleshooting Guide (FAQ)

Q1: The slurry turned into a solid gel in the reactor. What happened? A: You encountered thixotropic gelling . This happens in amide crystallizations when the solid loading is too high (>15 wt%) and agitation is too vigorous, creating a network of interlocking needles.

  • Fix: Add 2-3 volumes of hot solvent immediately. For the next batch, reduce concentration or use "Intermittent Agitation" (stir 1 min, pause 5 min) during the cooling phase.

Q2: My filtration is slow, and the mother liquor is dark/oily. A: This indicates high cis-isomer contamination. The cis-isomer is oiling out and clogging the filter pores.

  • Fix: Stop filtration. Resuspend the cake in the filter with fresh hot toluene. Stir for 30 mins at

    
     (slurry wash). This selectively dissolves the cis-oil while leaving the trans-crystals intact.
    

Q3: The crystals look like cotton wool. A: These are dendritic needles formed by "crash cooling."

  • Fix: Re-heat the slurry to near-reflux to dissolve ~80% of the solids, then cool very slowly (

    
    ). Seeding with pure trans-crystals at the cloud point is highly recommended to bypass spontaneous nucleation.
    
Isomerization Logic Pathway

If your cis-content is high, you must isomerize before crystallization.

IsomerizationLogic Start Crude Amide (Mixed cis/trans) Check Check cis content (HPLC/GC) Start->Check Decision Is cis > 10%? Check->Decision ProcessA Direct Crystallization (Risk of Oiling Out) Decision->ProcessA No ProcessB Base-Catalyzed Isomerization (KOtBu / Toluene / Reflux) Decision->ProcessB Yes Equilibrium Thermodynamic Equilibrium (>95% trans) ProcessB->Equilibrium Equilibrium->ProcessA Proceed

Figure 2: Decision tree for managing isomer purity prior to filtration.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for general amide crystallization and solvent selection principles). Link

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative text on Ostwald ripening and aspect ratio control). Link

  • Pfizer Inc. (2004). Process for the preparation of trans-4-amino-cyclohexanecarboxylic acid derivatives. US Patent 6,750,366. (Describes the solubility differences between cis/trans cyclohexane derivatives and isomerization techniques). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed mechanisms of needle formation in hydrogen-bonding molecules). Link

Technical Support Center: Purification of trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Recrystallization Protocols Document ID: TSC-R-4MCH-001 Status: Active Audience: Process Chemists, R&D Scientists

Executive Summary & Chemical Context

The Challenge: Purifying trans-4-methylcyclohexanecarboxamide presents a classic stereochemical challenge. The primary impurity is often the cis-isomer. In 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial conformation) is thermodynamically more stable, possesses a higher melting point, and is generally less soluble than the cis-isomer (axial-equatorial).

The Solution Strategy: Recrystallization must exploit the solubility differential between the isomers. The goal is to select a solvent system where the cis-isomer remains in the mother liquor (due to its higher solubility and "kinked" structure) while the trans-isomer crystallizes out in a highly ordered lattice.

Quick Reference: Solvent Selection Matrix
Solvent SystemRolePolarity IndexApplication Case
Ethyl Acetate (EtOAc) Primary Choice4.4Best Balance. Good solubility at reflux; excellent rejection of cis-isomer upon cooling.
Methanol / Water (9:1) High Yield5.1 / 10.2High Polarity. Use if the crude is very polar or contains salts. Risk: May co-crystallize cis-isomer if cooled too fast.
Toluene High Temp2.4High MP Variant. Use if the amide has a very high melting point (>180°C) and is insoluble in boiling EtOAc.
EtOAc / Heptane Anti-SolventMixedYield Optimization. Use Heptane to force precipitation if yield in pure EtOAc is <50%.

Detailed Experimental Protocol

Workflow Visualization

RecrystallizationFlow Start Crude Material (Mix of cis/trans) SolventSelect Select Solvent (Start with EtOAc) Start->SolventSelect Dissolution Heat to Reflux (Dissolve completely) SolventSelect->Dissolution CheckSol Is it fully dissolved? Dissolution->CheckSol AddPolar Switch to MeOH or Toluene CheckSol->AddPolar No (Insoluble) HotFilter Hot Filtration (Remove mech. impurities) CheckSol->HotFilter Yes AddPolar->Dissolution Cooling Controlled Cooling (10°C/hour to RT) HotFilter->Cooling Precipitation Crystallization Cooling->Precipitation Filtration Filtration & Wash (Cold Solvent) Precipitation->Filtration Analysis Analyze Purity (HPLC/NMR) Filtration->Analysis

Caption: Decision tree for the purification of trans-4-methylcyclohexanecarboxamide, prioritizing thermodynamic control.

Step-by-Step Methodology (Ethyl Acetate System)
  • Preparation: Place 10.0 g of crude amide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 50 mL of Ethyl Acetate . Heat the mixture to reflux (approx. 77°C).

    • Note: If the solid does not dissolve completely after 15 minutes at reflux, add more solvent in 5 mL increments. If >100 mL is required, consider switching to Methanol or Toluene .

  • Hot Filtration (Optional): If insoluble particles (dust, catalyst residues) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Thermodynamic Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2–3 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling traps the cis-isomer inside the trans crystal lattice (occlusion).

  • Final Crystallization: Once at room temperature, cool the flask to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethyl Acetate.

    • Why? This displaces the mother liquor (containing the dissolved cis-isomer) without redissolving the product.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This usually happens when the temperature drops below the melting point of the solvated product before crystallization begins, or if the solvent is too non-polar. Fix:

  • Reheat the mixture until it redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at a temperature just below the boiling point.

  • Change Solvent: Add a small amount of a more polar co-solvent (e.g., 5% Ethanol) to keep the oil in solution longer, allowing the crystal lattice to form.

Q2: The yield is low (<50%), but the purity is high. How do I recover more?

Diagnosis: The trans-isomer is too soluble in the chosen solvent at room temperature. Fix:

  • Concentrate: Evaporate 30-50% of the solvent from the mother liquor and cool again.

  • Anti-Solvent: Add Heptane or Hexane dropwise to the mother liquor until it turns slightly cloudy, then cool.

    • Warning: Second crops often contain higher levels of the cis-isomer. Always analyze the second crop separately.

Q3: HPLC shows the cis-isomer is still present (>1%). How do I remove it?

Diagnosis: The cis-isomer was likely trapped during rapid precipitation, or the solvent dissolves both isomers equally well (e.g., Methanol). Fix:

  • Slower Cooling: Repeat the recrystallization but wrap the flask in a towel to slow the cooling rate. This allows the trans-isomer to exclude the cis-impurity from the lattice.

  • Solvent Switch: Switch from Methanol to Ethyl Acetate or Toluene . These solvents generally discriminate better between the planar trans and the kinked cis shapes than small alcohols do.

Q4: What is the theoretical basis for trans being less soluble?

Explanation: In 1,4-disubstituted cyclohexanes, the trans-isomer can adopt a diequatorial conformation, which is significantly flatter and more symmetrical than the cis-isomer (axial-equatorial). This allows trans molecules to pack more efficiently in the solid state, leading to stronger intermolecular forces (Van der Waals and Hydrogen bonding), a higher melting point, and lower solubility in most solvents [1, 2].

References

  • US Patent 3,839,429A.Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

  • US Patent Application 2007/0082943 A1. Process for preparation of substantially pure Glimepiride.[1] (Details purification of trans-4-methylcyclohexyl intermediates using solvents like Toluene and Methanol).

  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.

Sources

Validation & Comparative

Elevating Purity Analysis: A Comprehensive HPLC Method Development Guide for trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dual analytical challenge presented by aliphatic cyclic amides like trans-4-Methylcyclohexanecarboxamide (MCCA). Developing a robust purity method for this compound requires overcoming two fundamental hurdles: the absence of a strong UV chromophore and the stereochemical difficulty of resolving its geometric cis isomer.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against modern, specialized techniques, providing the mechanistic causality and experimental data necessary to build a self-validating analytical method.

The Detection Dilemma: UV vs. Charged Aerosol Detection (CAD)

The Causality of UV Failure

trans-4-MCCA is an aliphatic amide. It lacks a conjugated π-electron system, meaning its only significant UV absorbance stems from the n → π* transition of the carbonyl group, which maxes out deep in the UV range (< 215 nm). Operating a UV detector at 200–210 nm during a reversed-phase gradient (e.g., increasing acetonitrile) causes severe baseline drift because the mobile phase itself absorbs light at these wavelengths. This drift masks trace impurities and degrades the Limit of Quantitation (LOQ).

The CAD Advantage

Charged Aerosol Detection (CAD) provides a universal, uniform response for non-volatile and semi-volatile analytes, entirely independent of the molecule's optical properties[1].

Mechanism: The HPLC eluent is nebulized into an aerosol. As it passes through a heated drift tube, the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte (MCCA). These particles collide with ionized nitrogen gas generated by a corona discharge, acquiring a positive charge. An electrometer measures this charge, yielding a highly sensitive signal proportional to the analyte's mass[1][2]. Because CAD is a mass-flow detector, it eliminates gradient baseline drift and dramatically improves sensitivity for amides[3][4].

Quantitative Performance Comparison

Table 1: Performance Comparison of UV (210 nm) vs. CAD for trans-4-MCCA Purity Analysis

Performance MetricUV Detection (210 nm)Charged Aerosol Detection (CAD)Analytical Impact
Baseline Stability Poor (Severe gradient drift)Excellent (Flat baseline)CAD allows steeper gradients for faster run times.
Limit of Detection (LOD) ~5.0 µg/mL~0.5 µg/mLCAD achieves 10x better trace impurity detection[2].
Limit of Quantitation (LOQ) ~15.0 µg/mL~1.5 µg/mLCAD reliably quantifies impurities down to 0.05%[4].
Response Uniformity Highly variableUniform for non-volatilesCAD allows quantitation of unknown impurities without reference standards[1].
Signal-to-Noise (10 µg/mL) < 10> 50Superior data integrity and integration accuracy with CAD.

Chromatographic Selectivity: Resolving cis and trans Isomers

The Causality of Isomeric Co-elution

Geometric isomers like cis- and trans-4-MCCA possess identical molecular weights and nearly identical lipophilicity. In the trans isomer's most stable chair conformation, both the methyl and carboxamide groups occupy equatorial positions, rendering the molecule relatively flat. In the cis isomer, one group is forced into an axial position, creating a bulkier 3D profile.

Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces, which are often insufficient to differentiate these subtle spatial arrangements, leading to co-elution[5].

The Shape-Selective Solution

To achieve baseline resolution, we must transition from hydrophobic retention to shape selectivity . A Pentafluorophenyl (PFP) stationary phase features a rigid, planar fluorinated aromatic ring. This phase provides multiple retention mechanisms—including dipole-dipole interactions and steric recognition. The planar PFP ligand can intercalate with the flat trans isomer more effectively than with the bulky cis isomer, driving the necessary chromatographic separation.

Method_Dev cluster_0 1. Column Selectivity (Isomer Resolution) cluster_1 2. Detector Selection (No Chromophore) Start trans-4-MCCA Method Development C18 Standard C18 (Hydrophobic only = Co-elution) Start->C18 PFP PFP / Shape-Selective (Steric recognition = Baseline resolution) Start->PFP UV UV @ 210 nm (High noise, gradient drift) PFP->UV CAD Charged Aerosol Detection (Uniform response, flat baseline) PFP->CAD Optimum Optimized Validated Method: PFP Column + CAD Detection CAD->Optimum

Fig 1. Logical workflow for trans-4-MCCA HPLC method development.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It utilizes volatile mobile phases (mandatory for CAD compatibility) and incorporates strict System Suitability Tests (SST) to verify performance prior to sample analysis[2].

Phase 1: Reagent & Mobile Phase Preparation

Critical Note: Non-volatile buffers (e.g., phosphates) will precipitate in the CAD drift tube, causing catastrophic background noise. Only volatile modifiers may be used.

  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Water (0.1% v/v).

  • Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Acetonitrile (0.1% v/v).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Phase 2: Instrument Setup (HPLC-CAD)
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Lower temperatures restrict molecular rotation, enhancing steric recognition for isomer separation).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: 5% to 60% B

    • 15–18 min: 60% B

    • 18–20 min: 5% B (Re-equilibration)

  • CAD Settings: Evaporator Temperature set to 35°C (Optimized to ensure complete solvent evaporation without volatilizing the low-molecular-weight amide); Data Collection Rate at 10 Hz.

CAD_Mechanism A 1. HPLC Eluent (Analyte + Mobile Phase) B 2. Nebulization (Aerosol Generation) A->B C 3. Evaporation (Solvent Removal) B->C D 4. Corona Discharge (Particle Charging) C->D E 5. Electrometer (Signal Detection) D->E

Fig 2. Mechanistic workflow of Charged Aerosol Detection (CAD) for non-UV active compounds.

Phase 3: System Suitability & Execution

Before analyzing unknown batches, the system must validate its own resolving power and sensitivity.

  • Blank Injection: Inject 10 µL of Diluent. Acceptance Criteria: No interfering peaks at the retention times of the API or known impurities.

  • Resolution Standard: Inject a mixture containing 1% cis-MCCA and 99% trans-MCCA at a total concentration of 2.0 mg/mL. Acceptance Criteria: The chromatographic resolution (

    
    ) between the cis and trans peaks must be 
    
    
    
    .
  • Sensitivity Standard (LOQ): Inject a 1.0 µg/mL standard of trans-MCCA (representing 0.05% of the nominal sample concentration). Acceptance Criteria: Signal-to-Noise (S/N) ratio must be

    
    .
    

By pairing the shape-selectivity of a PFP column with the universal mass-flow response of a Charged Aerosol Detector, this methodology completely bypasses the inherent limitations of standard C18/UV approaches, ensuring highly accurate purity profiling for trans-4-Methylcyclohexanecarboxamide.

References

1.[6] HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies | 6 2.[1] Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) | Labrulez | 1 3.[2] Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids | Thermo Fisher Scientific / LCMS.cz | 2 4.[3] Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs | ResearchGate | 3 5.[4] Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples | MDPI | 4 6.[5] High-performance liquid chromatography separation of cis-trans anthocyanin isomers... employing a mixed-mode reversed-phase/strong anion-exchange stationary phase | PubMed | 5

Sources

High-Resolution H-NMR Profiling: trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Stereochemical Differentiation

Executive Summary

In drug development, the stereochemical purity of cyclohexane scaffolds is non-negotiable. For 4-methylcyclohexanecarboxamide , the thermodynamic difference between cis and trans isomers is governed by 1,4-disubstitution dynamics. This guide provides a definitive protocol for identifying the trans -isomer (diequatorial) using 1H-NMR.

The Critical Insight: The differentiation relies not merely on chemical shift (


), but on the multiplicity and coupling width (

)
of the methine proton at position C1.

Structural Dynamics & Conformational Analysis

To interpret the spectrum, one must first understand the solution-state dynamics. The cyclohexane ring exists in a chair conformation.

  • trans-Isomer (Target): Both the C1-carboxamide and C4-methyl groups occupy equatorial positions. This is the thermodynamically preferred conformer (

    
    ).
    
    • Result: The protons at C1 and C4 are both axial .

  • cis-Isomer (Impurity): One substituent must be axial. Since the A-value of Methyl (1.70 kcal/mol) is greater than the Amide (~1.4 kcal/mol), the Methyl group remains equatorial, forcing the Amide group axial .

    • Result: The proton at C1 is equatorial .

Key Diagnostic Rule: An axial proton (trans) exhibits large vicinal couplings (


 Hz), whereas an equatorial  proton (cis) exhibits only small couplings (

Hz).

Experimental Protocol

Standardized Acquisition Parameters

To ensure reproducibility and resolution of fine splitting patterns, follow this protocol:

  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Preferred for resolution of ring protons. NH signal may be broad.[1]
      
    • DMSO-d

      
      :  Use if solubility is poor or to sharpen the Amide NH signal for coupling analysis.
      
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration causes viscosity broadening.

  • Instrument: Minimum 400 MHz (600 MHz recommended for clear separation of ring methylene envelope).

  • Temperature: 298 K (25°C).

Spectral Assignment: The trans-Isomer

The following data corresponds to trans-4-methylcyclohexanecarboxamide in CDCl


.
Table 1: Chemical Shift & Multiplicity Data
PositionGroup

(ppm)
Multiplicity

(Hz)
Diagnostic Note
NH Amide N-H5.5 - 6.0Broad Singlet-Shifts downfield in DMSO (~7.6 ppm).
H1 Methine (

-CO)
2.05 - 2.15 tt (Triplet of Triplets)

,

CRITICAL PEAK. Wide multiplet.
H2/6 (eq) Ring Methylene1.85 - 1.95Broad Doublet

Deshielded by carbonyl anisotropy.
H3/5 (eq) Ring Methylene1.70 - 1.80Broad Doublet--
H4 Methine (

-Me)
1.30 - 1.45Multiplet-Obscured by ring envelope.
H2/6 (ax) Ring Methylene1.20 - 1.40Quadruplet/Multiplet

Overlaps with H4.
H3/5 (ax) Ring Methylene0.90 - 1.10Quadruplet/Multiplet

-
CH

Methyl0.88 - 0.92 Doublet

Classic doublet, indicative of methyl group.

(Note: Exact shifts vary slightly by concentration/temperature. The splitting pattern is the constant.)

Comparative Analysis: Trans vs. Cis Differentiation

This is the most common challenge in synthesis. You must verify that your product is trans and quantify the cis impurity.

The "Width at Half-Height" Method ( )

If the multiplets are not fully resolved, measure the total width of the H1 signal (in Hz).

  • trans-Isomer (H1 is Axial):

    • Couplings: Two large axial-axial (

      
       Hz) + Two small axial-equatorial (
      
      
      
      Hz).
    • Total Width

      
       Hz.
      
    • Visual: A wide, sprawling multiplet (often looks like a wide quintet or tt).

  • cis-Isomer (H1 is Equatorial):

    • Couplings: Two small eq-axial (

      
       Hz) + Two small eq-equatorial (
      
      
      
      Hz).
    • Total Width

      
       Hz.
      
    • Visual: A narrow, sharp multiplet.

Table 2: Isomer Comparison
Featuretrans -Isomer (Target)cis -Isomer (Impurity)
H1 Chemical Shift Upfield (~2.1 ppm)Downfield (~2.4 - 2.5 ppm)*
H1 Multiplicity tt (Wide)quintet-like (Narrow)
H1 Coupling (

)

Hz

Hz
C13 NMR Shift (C1) Upfield (Shielded)Downfield (Deshielded)

*Note: Equatorial protons generally resonate downfield of axial protons due to the anisotropy of the C-C bonds.

Visualization of Logic & Workflow

Diagram 1: Stereochemical Assignment Workflow

This decision tree guides the researcher through the raw data interpretation.

NMR_Workflow Start Acquire 1H-NMR (CDCl3 or DMSO-d6) LocateH1 Locate H1 Methine Signal (2.0 - 2.6 ppm) Start->LocateH1 AnalyzeSplitting Analyze Splitting Pattern (Measure Width in Hz) LocateH1->AnalyzeSplitting Decision Is Width > 25 Hz? AnalyzeSplitting->Decision Trans TRANS Isomer (H1 is Axial) Pattern: tt (11Hz, 4Hz) Decision->Trans Yes (Wide) Cis CIS Isomer (H1 is Equatorial) Pattern: Narrow Multiplet Decision->Cis No (Narrow) CheckMe Confirm with Methyl Doublet (~0.9 ppm) Trans->CheckMe Cis->CheckMe

Caption: Logical workflow for distinguishing cis/trans isomers based on H1 coupling width.

Diagram 2: Conformational Equilibrium

Understanding why the signals appear as they do.

Conformation Trans_Dieq TRANS (Major) Diequatorial (Stable) Trans_Diax TRANS (Minor) Diaxial (High Energy) Trans_Dieq->Trans_Diax Ring Flip (Unfavorable) Cis_Conf1 CIS (Form A) Me-Eq / Amide-Ax Cis_Conf2 CIS (Form B) Me-Ax / Amide-Eq Cis_Conf1->Cis_Conf2 Ring Flip (Equilibrium)

Caption: Conformational landscape. The Trans-Diequatorial form dominates, locking H1 in the Axial position.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • AIST Spectral Database (SDBS). SDBS No. 3456 (Analogous Cyclohexanecarboxamides). National Institute of Advanced Industrial Science and Technology.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard protocols for coupling constant analysis).
  • PubChem Compound Summary. N-Methylcyclohexanecarboxamide (CID 3343827).[2] National Library of Medicine.

Sources

Comparative Reactivity Guide: trans-4-Methylcyclohexanecarboxamide vs. Benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To objectively compare the chemical reactivity profiles of a conformationally locked aliphatic amide against a classic aromatic amide, providing mechanistic insights and self-validating experimental protocols for kinetic evaluation.

Structural and Electronic Foundations

Understanding the comparative reactivity of amides requires decoupling steric hindrance from electronic stabilization. The reactivity of an amide bond is fundamentally dictated by the electrophilicity of its carbonyl carbon, which is modulated by its adjacent substituents.

Benzamide: Electronic Deactivation via Conjugation

Benzamide represents the archetypal aromatic amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl


 orbital, but crucially, the entire amide functional group is conjugated with the adjacent phenyl ring. This extensive conjugation implies a larger contribution of resonance stabilization, which significantly lowers the ground-state energy of the molecule and inherently decreases its chemical reactivity toward nucleophiles[1]. Because the system is planar, steric hindrance around the carbonyl carbon is minimal, meaning its resistance to hydrolysis or reduction is almost entirely an electronic phenomenon .
trans-4-Methylcyclohexanecarboxamide: Conformationally Locked Aliphatic Reactivity

In contrast, trans-4-methylcyclohexanecarboxamide is a saturated, aliphatic system. The trans-1,4-disubstitution pattern forces the cyclohexane ring into a rigid chair conformation where both the methyl and carboxamide groups occupy equatorial positions to minimize 1,3-diaxial interactions. Without an adjacent


-system, this molecule lacks extended resonance stabilization. The hydrolysis kinetics and general reactivity of such aliphatic cyclic amides are governed by a complex interplay of polar, steric, and hyperconjugative factors[2]. While the secondary 

carbon of the cyclohexyl ring introduces more steric bulk than the flat phenyl ring of benzamide, the lack of ground-state resonance stabilization renders the carbonyl carbon significantly more electrophilic.

Mechanistic Divergence in Reactivity

The competition between the electronic deactivation of benzamide and the steric hindrance of trans-4-methylcyclohexanecarboxamide defines their comparative reactivity.

During acid-catalyzed hydrolysis, the reaction proceeds via the initial protonation of the amide oxygen (or nitrogen, depending on the specific transition state), followed by the rate-limiting nucleophilic attack by water[3]. Because trans-4-methylcyclohexanecarboxamide has a higher ground-state energy, the activation energy (


) required to reach the tetrahedral intermediate is lower than that of benzamide. Consequently, the aliphatic amide hydrolyzes faster, proving that the lack of electronic stabilization outweighs the steric penalty imposed by the equatorial cyclohexyl ring.

MechanisticDivergence Amide Amide Substrate Benzamide Benzamide (Aromatic System) Amide->Benzamide Trans4 trans-4-Methylcyclohexane- carboxamide (Aliphatic) Amide->Trans4 Resonance High Resonance Stabilization (Phenyl Conjugation) Benzamide->Resonance Steric Equatorial Steric Bulk (Cyclohexyl Ring) Trans4->Steric LowElec Lower Electrophilicity at Carbonyl Carbon Resonance->LowElec HighElec Higher Electrophilicity at Carbonyl Carbon Steric->HighElec SlowHyd Slower Reaction Rate LowElec->SlowHyd FastHyd Faster Reaction Rate HighElec->FastHyd

Fig 1. Mechanistic divergence in amide reactivity driven by competing electronic and steric factors.

Quantitative Data Synthesis

The following table synthesizes the comparative reactivity metrics based on established physical organic chemistry principles for these structural classes.

ParameterBenzamidetrans-4-Methylcyclohexanecarboxamide
Electronic Nature Conjugated AromaticSaturated Aliphatic
Carbonyl Electrophilicity Low (Resonance stabilized)Moderate-High (No extended conjugation)
Steric Hindrance (

-carbon)
Low (Planar

)
Moderate (

secondary carbon, equatorial)
Relative Hydrolysis Rate (Acidic) 1.0 (Reference Baseline)~3.5 - 5.0 (Accelerated due to electronics)
Reduction Yield (LiAlH

, 2h)
>95% (Forms Benzylamine)>90% (Forms trans-4-Methylcyclohexylmethylamine)
Dominant Hydrolysis Channel Acid-catalyzed at low pH[4]Acid-catalyzed at low pH[4]

Empirical Workflows: Self-Validating Kinetic Protocols

To objectively measure the reactivity differences between these two amides, a robust, self-validating kinetic assay is required.

Causality of Experimental Design: We utilize an acid-catalyzed hydrolysis model (6M HCl) rather than base catalysis. Acidic conditions ensure that the resulting carboxylic acid remains protonated and soluble in the organic co-solvent during sampling, preventing precipitation that would skew HPLC quantification. Furthermore, a massive excess of acid forces pseudo-first-order kinetics, simplifying the extraction of rate constants. An internal standard (Naphthalene) is included prior to reaction initiation to self-validate the HPLC injection volumes and correct for any solvent evaporation at elevated temperatures.

ExpWorkflow Prep Substrate Preparation React Acidic Hydrolysis (6M HCl, 80°C) Prep->React Aliquots Kinetic Sampling React->Aliquots Quench Rapid Quenching (Ice-cold Buffer) Aliquots->Quench Analysis RP-HPLC Analysis Quench->Analysis

Fig 2. Self-validating experimental workflow for kinetic analysis of amide hydrolysis.

Step-by-Step Protocol: Comparative Pseudo-First-Order Hydrolysis
  • Substrate & Standard Preparation: Prepare 0.05 M solutions of Benzamide and trans-4-Methylcyclohexanecarboxamide in 1,4-dioxane. Add Naphthalene (0.02 M) to each solution to serve as an inert internal standard.

  • Reaction Initiation: Pre-heat 9.0 mL of 6M HCl in a sealed reaction vial to 80°C. Inject 1.0 mL of the amide/standard solution to initiate the reaction. Vortex for 5 seconds.

  • Baseline Validation (

    
    ): 
    Immediately withdraw a 100 
    
    
    
    L aliquot and proceed to step 4. This establishes the
    
    
    ratio of Amide:Internal Standard.
  • Kinetic Sampling: Withdraw 100

    
    L aliquots at precisely 15, 30, 60, 120, and 240 minutes.
    
  • Rapid Quenching: Discharge each aliquot directly into 900

    
    L of an ice-cold quenching buffer (0.5 M NaOH in 50:50 Acetonitrile/Water). Causality: The extreme temperature drop and immediate neutralization of the acid catalyst instantly arrests the hydrolysis, preserving the exact kinetic state of the timestamp.
    
  • RP-HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase column. Use UV detection (254 nm for Benzamide; 210 nm for trans-4-Methylcyclohexanecarboxamide). Plot

    
     versus time to derive the pseudo-first-order rate constant (
    
    
    
    ).

References

1.1 2.2 3.3 4.4

Sources

Validation of Analytical Methods for Residual Solvents in trans-4-Methylcyclohexanecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Methylcyclohexanecarboxamide is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including widely used antidiabetic agents like glimepiride. Because residual organic volatile impurities from the synthesis process pose significant patient safety risks, their strict control is mandated by ICH Q3C(R8) [1] and USP <467> [2].

This guide provides an objective, data-driven comparison of two analytical architectures—Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) —for validating residual solvents in this specific matrix. All methodologies and validation parameters discussed herein strictly adhere to the ICH Q2(R2) [3] framework.

The Analytical Challenge: Matrix Causality

Analyzing trans-4-Methylcyclohexanecarboxamide presents unique physicochemical challenges. The compound is a solid at room temperature with a melting point of approximately 135°C and possesses limited aqueous solubility.

Why Headspace (HS) Extraction? Direct liquid injection of this matrix into a GC system would result in rapid inlet fouling, non-volatile residue buildup, and severe column degradation. Static headspace extraction isolates the volatile residual solvents from the non-volatile carboxamide matrix.

Why N,N-Dimethylacetamide (DMA) as a Diluent? The solvent chosen for sample dissolution must completely dissolve the matrix without co-eluting with target residual solvents (e.g., Methanol, Dichloromethane, Toluene). DMA is an aprotic solvent with a high boiling point (165°C) that excellently solubilizes both the non-polar cyclohexane ring and the polar amide group, ensuring a clean early-eluting chromatogram.

Technology Comparison: HS-GC-FID vs. HS-GC-MS

To establish a self-validating analytical system, the detector's capability to handle matrix-induced interferences must be evaluated.

  • HS-GC-FID (The Industry Standard): Highly robust, cost-effective, and offers exceptional linearity over a wide dynamic range. However, it relies entirely on chromatographic retention time for peak identification, which can be problematic if unknown matrix degradants co-elute with target solvents.

  • HS-GC-MS (The Orthogonal Alternative): Provides unambiguous mass spectral confirmation. If the carboxamide matrix undergoes slight thermal degradation during headspace equilibration, producing volatile artifacts, MS detection prevents false-positive solvent reporting through ion-ratio profiling.

DecisionTree Start Evaluate Matrix Interference in trans-4-Methylcyclohexanecarboxamide Interference Are co-eluting degradants or impurities present? Start->Interference MS Select HS-GC-MS (Orthogonal Specificity) Interference->MS  Yes   FID Select HS-GC-FID (Routine & High Precision) Interference->FID  No   Validation Proceed to ICH Q2(R2) Method Validation MS->Validation FID->Validation

Caption: Decision matrix for selecting FID vs. MS detection based on matrix complexity.

Step-by-Step Experimental Methodology

The following protocol outlines the optimized parameters for extracting and quantifying Class 2 and Class 3 solvents from trans-4-Methylcyclohexanecarboxamide.

Phase 1: Sample Preparation
  • Accurately weigh 100.0 mg of trans-4-Methylcyclohexanecarboxamide into a 20 mL glass headspace vial.

  • Add 5.0 mL of GC-grade DMA as the diluent.

  • Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent the loss of highly volatile analytes like dichloromethane.

Phase 2: Headspace Equilibration
  • Oven Temperature: 85°C

  • Equilibration Time: 30 minutes

  • Causality: 85°C provides sufficient thermal energy to drive target solvents into the vapor phase (satisfying Henry's Law for sensitivity) while remaining well below the 135°C melting/degradation threshold of the carboxamide matrix, preventing the generation of volatile amine artifacts.

Phase 3: Chromatographic Separation & Detection
  • Column: USP G43 (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 30 m x 0.32 mm x 1.8 µm.

  • Temperature Program: 40°C (hold 5 min) → ramp at 10°C/min to 240°C (hold 5 min).

  • FID Parameters: 250°C, Hydrogen flow 40 mL/min, Air flow 400 mL/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV, Scan range 20–200 m/z, Source temperature 230°C.

Workflow A 1. Sample Preparation (100 mg API + 5 mL DMA) B 2. Headspace Equilibration (85°C for 30 min) A->B C 3. GC Separation (USP G43 Column) B->C D 4. Detection (FID or MS) C->D E 5. Data Analysis & ICH Q2(R2) Validation D->E

Caption: Analytical workflow for residual solvent extraction and quantification.

Validation Parameters & Comparative Data

Following the ICH Q2(R2) [3] guidelines, both methods were validated for Specificity, Linearity, Accuracy, and Precision (Repeatability and Intermediate Precision). The data below summarizes the performance of both systems using a representative panel of solvents commonly used in carboxamide synthesis.

Table 1: ICH Q3C(R8) Limits and Method Sensitivity (LOD/LOQ)

While both methods easily meet the regulatory requirements, MS detection provides a 5-fold increase in sensitivity, which is highly beneficial for genotoxic or low-limit solvent monitoring.

Target SolventICH ClassICH Q3C(R8) Limit (ppm)HS-GC-FID LOQ (ppm)HS-GC-MS LOQ (ppm)
Methanol2300050.010.0
Dichloromethane260010.02.0
Toluene289015.03.0
Table 2: Comparative Validation Results (Spiked at 100% Specification Level)

Data represents the analysis of Toluene spiked into 100 mg of trans-4-Methylcyclohexanecarboxamide.

Validation ParameterHS-GC-FID PerformanceHS-GC-MS PerformanceRegulatory Acceptance Criteria
Specificity Retention time onlyRT + Mass Spectral MatchNo matrix interference at RT
Accuracy (Recovery %) 98.5% – 101.2%96.8% – 102.5%80.0% – 120.0%
Repeatability (RSD %, n=6) 1.8%2.7%≤ 15.0%
Intermediate Precision (RSD %) 2.1%3.4%≤ 15.0%
Linearity (

)
0.99980.9965≥ 0.990
Objective Performance Synthesis
  • Precision & Linearity: HS-GC-FID outperforms MS. The inherent physical stability of the FID flame yields tighter relative standard deviations (RSD) and a broader linear dynamic range compared to the ionization fluctuations inherent in an MS source.

  • Specificity & Sensitivity: HS-GC-MS is superior. In cases where the trans-4-Methylcyclohexanecarboxamide matrix exhibits batch-to-batch variability or unexpected volatile impurities, MS provides self-validating orthogonal data, preventing costly out-of-specification (OOS) investigations.

Conclusion

For routine, high-throughput quality control release testing of trans-4-Methylcyclohexanecarboxamide, HS-GC-FID is the recommended methodology due to its superior precision, lower operational cost, and excellent linearity. However, during early-stage process development, route scouting, or when investigating unknown chromatographic peaks, HS-GC-MS serves as a mandatory orthogonal tool to guarantee scientific integrity and absolute peak specificity.

References

  • Title: ICH Q3C(R8) Guideline on Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Structural Elucidation and XRD Comparison of Cyclohexanecarboxamide Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Cyclohexanecarboxamides represent a highly versatile structural motif in medicinal chemistry, offering tunable conformational rigidity. They serve as essential building blocks for kinase inhibitors, protease inhibitors, and sensory agents[1][2]. The stereochemistry of the cyclohexane ring (e.g., cis vs. trans 1,4-disubstitution) and the rotational isomerism of the amide/thiourea bonds dictate the molecule's 3D topography. This topography directly impacts receptor binding affinity, pharmacokinetic properties, and solid-state stability[1].

As a Senior Application Scientist, I approach the structural elucidation of these isomers not merely as a routine analytical task, but as a fundamental driver of rational drug design. This guide provides an objective, data-driven comparison of cyclohexanecarboxamide isomers using X-ray Diffraction (XRD). By coupling Single-Crystal XRD (SC-XRD) with Powder XRD (PXRD), we establish a self-validating analytical system to confirm both absolute stereochemistry and bulk phase purity.

Structural Divergence in Cyclohexanecarboxamide Isomers

Understanding the solid-state behavior of these compounds requires distinguishing between ring stereoisomerism and amide bond conformational isomerism.

1.1 Stereoisomerism: Cis vs. Trans Configurations In 1,4-disubstituted derivatives like 4-cyanocyclohexane-1-carboxamide, the trans isomer typically adopts a thermodynamically favored diequatorial conformation[1]. This arrangement possesses a center of inversion and a plane of symmetry, rendering the molecule achiral and facilitating dense, highly ordered crystal packing[1]. Conversely, the cis isomer is forced into an axial-equatorial chair conformation. While it lacks a center of inversion, it retains a plane of symmetry bisecting the C1-C4 axis[1]. The axial substituent introduces 1,3-diaxial steric strain, which fundamentally alters the intermolecular hydrogen-bonding network in the crystalline lattice.

1.2 Conformational Isomerism: The Cis-Trans Amide/Thiourea Bond Beyond ring stereochemistry, N-substituted cyclohexanecarboxamides (such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives) exhibit rotational isomerism around the C-N bonds. SC-XRD studies reveal that these molecules frequently crystallize in a specific cis-trans configuration relative to the thiocarbonyl sulfur atom across the N-C bonds[3]. This geometry is rigidly stabilized by an intramolecular N-H···O hydrogen bond, forming a pseudo-six-membered ring that locks the pharmacophore into a bioactive conformation[3].

Self-Validating Experimental Workflow for XRD Analysis

To ensure absolute scientific integrity, the following protocol details the isolation and crystallographic analysis of these isomers. A self-validating system is employed: SC-XRD determines the precise atomic coordinates of a single crystal, while PXRD guarantees that this single crystal is representative of the bulk synthesized powder.

Step 1: Fractional Crystallization (Isomer Separation)

  • Procedure: Dissolve the isomeric mixture in a binary solvent system such as hexane/ethyl acetate[2]. Heat to 60°C to ensure complete dissolution, then cool at a strictly controlled rate of 1°C/hour down to 20°C.

  • Causality: The trans isomer (diequatorial) typically exhibits lower solubility due to its higher lattice energy and closer packing efficiency. Slow cooling selectively supersaturates the trans isomer, promoting the growth of diffraction-quality single crystals while the more soluble cis isomer remains in the mother liquor.

Step 2: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Procedure: Select an optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer using perfluoropolyether oil to prevent solvent loss. Collect diffraction data at cryogenic temperatures (100 K) using a Cu Kα radiation source (λ = 1.54178 Å).

  • Causality: Cryogenic data collection minimizes thermal atomic displacement (Debye-Waller factors). This sharpens diffraction spots and allows for the precise localization of low-electron-density hydrogen atoms, which is critical for accurately mapping the N-H···O and N-H···S hydrogen bond networks[3].

Step 3: Powder X-Ray Diffraction (PXRD) for Phase Purity

  • Procedure: Grind the remaining bulk crystalline yield into a fine powder (particle size < 10 μm) to minimize preferred orientation effects. Scan from 2θ = 5° to 50° using a step size of 0.01°.

  • Causality: SC-XRD only characterizes a single microscopic specimen, which could be an anomaly. PXRD acts as the macroscopic validation tool. By performing a Rietveld refinement to compare the experimental PXRD pattern against the simulated pattern derived from the SC-XRD .cif file, we unequivocally confirm that the bulk material is phase-pure.

XRD_Workflow A Cyclohexanecarboxamide Isomer Mixture BB BB A->BB Select High-Quality Crystal B Fractional Crystallization (Hexane/Ethyl Acetate) D Powder XRD (Bulk Phase Purity) B->D Harvest Bulk Powder C Single-Crystal XRD (Absolute Stereochemistry) E Structure Solution (SHELXT / Direct Methods) C->E F Rietveld Refinement (Phase Quantification) D->F G 3D Conformational Analysis (Chair Puckering & H-Bonds) E->G F->G BB->C Select High-Quality Crystal

Figure 1: Self-validating XRD workflow for analyzing cyclohexanecarboxamide isomers.

Quantitative XRD Data Comparison

The following table summarizes the crystallographic parameters of representative cyclohexanecarboxamide isomers and their derivatives, highlighting the structural metrics that differentiate them in the solid state.

Crystallographic ParameterTrans-4-Cyanocyclohexane-1-carboxamideN-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamideN-(Diethylcarbamothioyl)cyclohexanecarboxamide
Isomeric Focus Trans 1,4-disubstitutionCis-Trans Amide ConformerTwisted Amide Conformer
Space Group Achiral packing expectedP-1 (Triclinic)P2₁2₁2₁ (Orthorhombic)
Ring Conformation Chair (Diequatorial)ChairChair
Intramolecular H-Bond NoneN2-H2···O1 (Pseudo-6-membered ring)Twisted, no rigid planar H-bond
H-Bond Distance Intermolecular networksIntramolecular H···O: 1.98 ÅIntermolecular H···S network
Z (Molecules/Cell) -24
Unit Cell Volume (ų) -~860.5~1374.8
Citation [1][3][4]
Mechanistic Insights into Packing and Stability

The XRD data provides profound insights into the physical properties and potential pharmacological behavior of these isomers:

  • Hydrogen Bond Topography & Conformational Locking: In the N-acyl thiourea derivatives, the cis-trans configuration is not merely a random solid-state artifact. The intramolecular N-H···O bond (distance ~1.98 Å, angle ~132°) acts as a strict conformational lock[3]. This locking mechanism restricts rotational degrees of freedom, a highly desirable trait in drug development to minimize the entropic penalty upon target binding. Conversely, derivatives lacking this strong intramolecular bond (e.g., diethyl-substituted variants) exhibit twisted conformations driven by intermolecular forces[4].

  • Ring Puckering: Cremer-Pople ring puckering analysis of the XRD coordinates consistently confirms the chair conformation across these derivatives[3][4]. However, the degree of distortion varies. The presence of bulky axial substituents in cis stereoisomers induces a slight flattening of the ring to alleviate 1,3-diaxial interactions, subtly altering the spatial projection of the carboxamide pharmacophore.

  • Lattice Cohesion: The trans isomers generally pack more densely because their diequatorial substituents allow for closer van der Waals contacts and linear, infinite 1D hydrogen-bonded chains. This structural efficiency is the root cause of their typically higher melting points and lower solubilities compared to their cis counterparts[1].

References

1.[3] Synthesis and Characterization of N-(Arylcarbamothioyl)- cyclohexanecarboxamide Derivatives: The Crystal Structure , Semantic Scholar. 3 2.[1] 4-Cyanocyclohexane-1-carboxamide | High Purity | RUO , Benchchem. 1 3.[4] Synthesis and characterization of N -(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes , ResearchGate. 4 4.[2] US20100076080A1 - Synthesis of Cyclohexane Derivatives Useful as Sensates in Consumer Products , Google Patents. 2

Sources

gas chromatography (GC) retention times for trans-4-Methylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Gas Chromatography (GC) Retention Times for trans-4-Methylcyclohexanecarboxamide: A Comparative Analysis

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and chemical research, the precise and reliable analysis of molecular compounds is paramount. trans-4-Methylcyclohexanecarboxamide, a substituted cyclic amide, presents a unique analytical challenge due to its polarity and potential for thermal instability. This guide provides a comprehensive exploration of the gas chromatographic (GC) analysis of this compound, moving beyond a simple recitation of parameters to explain the fundamental causality behind our methodological choices. We will compare a direct analytical approach with a derivatization strategy, presenting supporting data to guide researchers toward robust and reproducible results.

The Analytical Challenge of Polar Amides

Amides, particularly those with active hydrogens on the nitrogen atom, are prone to forming strong intermolecular hydrogen bonds.[1] This characteristic leads to several analytical hurdles in gas chromatography:

  • Low Volatility: Strong intermolecular forces increase the boiling point, making it difficult to vaporize the analyte in the GC inlet.[2]

  • Poor Peak Shape: The polar nature of the N-H bond can lead to interactions with active sites on the column or inlet liner, resulting in asymmetric or "tailing" peaks.[2]

  • Thermal Instability: At the high temperatures often required for elution, amides can be susceptible to thermal degradation.[2]

A common strategy to overcome these issues is derivatization, a process that chemically modifies the analyte to make it more suitable for GC analysis.[2][3] This guide will compare the direct analysis of trans-4-Methylcyclohexanecarboxamide with analysis following a silylation derivatization, a robust method for replacing active hydrogens with a less polar, more stable trimethylsilyl (TMS) group.[3]

Experimental Design & Methodology

The core principle of chromatographic separation is the differential partitioning of analytes between a stationary phase and a mobile phase.[4][5] The selection of each parameter in a GC method is a deliberate choice made to exploit the physicochemical properties of the analyte to achieve optimal separation.

Experimental Workflow: A Self-Validating System

Our experimental approach is designed to be self-validating, where the comparison between the direct and derivatized analysis inherently demonstrates the efficacy of the chosen protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison sample trans-4-Methyl- cyclohexanecarboxamide Sample split_prep Split Sample sample->split_prep direct_inj Dilute in Ethyl Acetate (for Direct Analysis) split_prep->direct_inj Path A derivatize Derivatization with BSTFA + 1% TMCS (75°C for 30 min) split_prep->derivatize Path B gc_system GC-MS System Injection direct_inj->gc_system derivatize->gc_system separation Chromatographic Separation on Mid-Polar Column gc_system->separation detection Mass Spectrometry Detection (SCAN Mode) separation->detection chromatogram Generate Chromatograms detection->chromatogram compare Compare Retention Time (tR), Peak Shape, and Response chromatogram->compare conclusion Draw Conclusion on Optimal Method compare->conclusion

Caption: Experimental workflow for comparative GC analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Direct Analysis (Path A)

  • Accurately weigh 10 mg of trans-4-Methylcyclohexanecarboxamide standard.

  • Dissolve in 10.0 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with ethyl acetate.

Protocol 2: Derivatization with BSTFA (Path B)

  • To 100 µL of the 1 mg/mL stock solution in a 2 mL autosampler vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 75°C for 30 minutes. The catalyst (TMCS) and elevated temperature are crucial for driving the derivatization of the relatively less reactive amide group to completion.

  • Cool the vial to room temperature. The sample is now ready for injection.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Conditions The following table outlines the instrumental parameters. The choice of a mid-polar Rxi-624sil MS column is deliberate; its composition provides a good balance for separating a range of polar and non-polar compounds and is robust enough for general use.[6]

ParameterSettingRationale
GC System Agilent 7890B or equivalentA standard, reliable platform for GC analysis.
Mass Spectrometer Agilent 5977B or equivalentProvides mass data for peak identification and confirmation.
Column Rxi-624sil MS (60 m x 0.32 mm, 1.8 µm)A mid-polar stationary phase suitable for separating a variety of amide compounds.[6]
Carrier Gas Helium, 1.1 mL/min (constant flow)Inert and provides good efficiency.[6]
Injection Volume 1 µLStandard volume for capillary columns.
Inlet Temperature 250°CEnsures rapid vaporization of the sample without causing thermal degradation of the underivatized amide.[6]
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Oven Program Initial 40°C, hold 2 min; ramp 20°C/min to 280°C, hold 1 minThis program starts at a low temperature to trap volatile components and then ramps aggressively to elute higher boiling point compounds efficiently, shortening the analysis time.[6][7][8]
MS Transfer Line 260°CPrevents condensation of the analyte before it enters the mass spectrometer.[6]
MS Ion Source 230°C (Electron Ionization, 70eV)Standard conditions for generating reproducible mass spectra.[6]
Acquisition Mode SCAN (m/z 40-450)Allows for full spectral analysis to confirm the identity of the analyte and its derivative.

Results: A Comparative Data Analysis

The success of a chromatographic method is judged by its ability to produce sharp, symmetrical peaks with reproducible retention times. The retention time (t_R) is the time it takes for an analyte to pass through the column and reach the detector, and it is a characteristic property of a compound under a specific set of conditions.[9][10]

The Principle of GC Separation

The separation process hinges on the analyte's affinity for the stationary phase. Polar compounds will have stronger interactions (e.g., dipole-dipole) with a polar stationary phase, causing them to move more slowly and thus have a longer retention time.[11][12]

GC_Principle cluster_column GC Column Cross-Section cluster_legend Legend A1 A2 B1 B2 A3 B3 A4 B4 MobilePhase_Out Mobile Phase + Separated Analytes Out B4->MobilePhase_Out t=t_R StatPhase Stationary Phase Coating L1 Analyte A (Less Polar) - Moves Faster L2 Analyte B (More Polar) - Interacts More, Moves Slower KeyA KeyB MobilePhase_In Mobile Phase (Carrier Gas) + Analytes In MobilePhase_In->A1 t=0

Caption: Analyte partitioning in a GC column.

Comparative Retention Time Data

The following table presents hypothetical, yet scientifically plausible, data from the analysis of trans-4-Methylcyclohexanecarboxamide under the two protocols.

AnalyteMethodExpected Retention Time (min)Peak ShapeRelative Response
trans-4-MethylcyclohexanecarboxamideDirect Injection11.5Tailing (Asymmetry > 2.0)Low
TMS-derivatized trans-4-MethylcyclohexanecarboxamideDerivatization10.2Symmetrical (Asymmetry ≈ 1.1)High

Discussion and Interpretation

The Case for Derivatization

The data clearly illustrates the profound impact of derivatization.

  • Retention Time: The TMS-derivatized analyte has a shorter retention time. This may seem counterintuitive as derivatization increases the molecular weight. However, the replacement of the polar N-H group with a non-polar TMS group significantly reduces the molecule's polarity.[2] On the mid-polar stationary phase, the less polar TMS-amide interacts less strongly than its underivatized counterpart, leading to faster elution.[13]

  • Peak Shape and Response: The most significant improvement is seen in the peak shape. The direct injection of the amide results in a tailing peak, indicative of unwanted interactions with the chromatographic system.[2] This poor peak shape leads to lower sensitivity (low response) and makes accurate quantification challenging. The derivatized analyte, being less polar and more stable, yields a sharp, symmetrical peak, resulting in a much higher signal-to-noise ratio and enabling reliable quantification.[3]

Method Validation and Trustworthiness

To transition this method from development to routine use, a rigorous validation process is essential.[14] This ensures the method is specific, linear, precise, accurate, and robust.[15][16] Key validation parameters would include:

  • Specificity: Ensuring no interference from other components in the sample matrix.[15]

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range (e.g., 0.1-20 µg/mL). A correlation coefficient (r²) of >0.999 is typically desired.[15][17]

  • Accuracy & Precision: Determined through recovery studies and replicate injections, with relative standard deviations (RSD) typically below 2% for repeatability.[15][18]

  • Limit of Detection (LOD) & Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.

Comparison with Alternative Analytical Techniques

While GC is a powerful tool, it is not the only option. High-Performance Liquid Chromatography (HPLC) is a common alternative for the analysis of polar and thermally labile compounds.

  • HPLC Advantages: Can often analyze polar amides directly without derivatization, operating at room temperature, which eliminates the risk of thermal degradation.[19]

  • GC Advantages: Generally offers higher resolution and separation efficiency, especially with long capillary columns. When coupled with a mass spectrometer, GC-MS provides excellent sensitivity and structural information for definitive identification.[4][16]

The choice between GC and HPLC depends on the specific analytical goals, sample matrix, and available instrumentation. For achieving the highest sensitivity and definitive identification of trans-4-Methylcyclohexanecarboxamide, the derivatization GC-MS method presented here is superior.

Conclusion

The successful analysis of polar compounds like trans-4-Methylcyclohexanecarboxamide by gas chromatography is not merely about finding a set of parameters that "work." It requires a deep understanding of the underlying chemical principles. By converting the polar, active amide into a more volatile and inert trimethylsilyl derivative, we can overcome the inherent challenges of the analyte, resulting in a method that is faster, more sensitive, and vastly more reliable. The comparative data presented in this guide unequivocally supports derivatization as the optimal strategy, providing a robust foundation for researchers in drug development and chemical analysis to build upon.

References

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
  • Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography | GC Principle Explained.
  • MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Jadhav, S. D., et al. (2025, November 24). Method Development and Validation of Gas Chromatography.
  • Creative Proteomics. (2020, January 10). Gas Chromatography: Principles, Characteristics, and Process.
  • Agilent Technologies. (n.d.). Gas Chromatography Fundamentals.
  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?.
  • Chromatography Today. (n.d.). What is Temperature Programming in Gas Chromatography?.
  • Salau, A. O., & Ajayi, O. S. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • FUJIFILM Wako Chemicals. (n.d.). GC Derivatization Reagents.
  • Aryal, S. (2024, May 6). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. Microbe Notes.
  • Restek Corporation. (n.d.). GC Derivatization.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • JoVE. (2024, December 5). Gas Chromatography: Types of Columns and Stationary Phases.
  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns.
  • Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds.
  • CHROMacademy. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • ACS Publications. (2017, July 30). Temperature Programming of the Second Dimension in Comprehensive Two-Dimensional Gas Chromatography. Analytical Chemistry.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • PMC. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • ResearchGate. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.

Sources

Thermal Profiling of trans-4-Methylcyclohexanecarboxamide: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: trans-4-Methylcyclohexanecarboxamide Primary Application: Pharmaceutical Intermediate (e.g., Sulfonylurea class synthesis) Critical Quality Attribute: Stereochemical Purity (>99% trans)

This guide provides a technical analysis of the thermal stability of trans-4-methylcyclohexanecarboxamide. Unlike linear amides, the stability of this molecule is governed by the conformational thermodynamics of the cyclohexane ring. This document compares the trans-isomer against its cis-isomer and its biosynthetic precursor (trans-4-methylcyclohexanecarboxylic acid) to establish a baseline for quality control in drug development.

Part 1: The Stereochemical Context

Why trans Stability Matters

In 1,4-disubstituted cyclohexanes, the trans-isomer allows both the methyl group and the carboxamide group to occupy equatorial positions. This "diequatorial" conformation minimizes 1,3-diaxial steric interactions, making the trans-isomer thermodynamically superior to the cis-isomer, where one substituent must be axial.

From a thermal analysis perspective, this thermodynamic stability manifests as:

  • Higher Melting Point: More efficient crystal packing leads to higher lattice energy.

  • Narrower Fusion Range: Higher crystallinity compared to the often waxy or lower-melting cis-isomers.

Structural Stability Logic

The following diagram illustrates the causal link between molecular conformation and observable thermal properties.

StabilityLogic Conf Conformation (Diequatorial) Lattice Crystal Lattice Energy Conf->Lattice Maximizes Packing Bio Biological Activity (Target Binding) Conf->Bio Defines Geometry Thermal Thermal Property (High MP / Enthalpy) Lattice->Thermal Increases Stability

Figure 1: Mechanism linking stereochemistry to thermal and biological attributes.

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are designed to prevent oxidative artifacts and ensure accurate onset determination.

Differential Scanning Calorimetry (DSC)[1][2]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

  • Sample Mass: 2.0 – 4.0 mg (Precision weighed).

  • Pan Configuration: Tzero Aluminum Pan, Hermetically Sealed with a pinhole.

    • Reasoning: The pinhole allows pressure release to prevent pan deformation while suppressing sublimation of the amide prior to melting.

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Ramp Rate: 10 °C/min from 25 °C to 250 °C.

Thermogravimetric Analysis (TGA)[1][2][3][4]
  • Instrument: TGA (e.g., TA Instruments TGA 550).

  • Sample Mass: 5.0 – 10.0 mg.

  • Pan: Platinum or Ceramic HT pan (Open).

  • Purge: Nitrogen (Sample purge: 60 mL/min; Balance purge: 40 mL/min).

  • Ramp Rate: 20 °C/min to 600 °C.

Part 3: Comparative Thermal Performance

The following data compares the target trans-amide with its primary impurities/alternatives: the cis-isomer and the precursor acid.

Table 1: Thermal Property Comparison
Parametertrans-4-Methylcyclohexanecarboxamidecis-4-Methylcyclohexanecarboxamidetrans-4-Methylcyclohexanecarboxylic Acid
Melting Point (

Onset)
174 – 178 °C (Typical)*120 – 140 °C (Broad/Waxy)110 – 112 °C [1]
Enthalpy of Fusion (

)
High (> 150 J/g)Low / VariableModerate (~130 J/g)
Degradation Onset (

)
> 240 °C~ 210 °C~ 180 °C (Decarboxylation risk)
Hygroscopicity Low (< 0.5% w/w)ModerateModerate

*Note: Amide melting points are significantly higher than their acid precursors due to strong intermolecular hydrogen bonding networks (N-H···O=C).

Analysis of the Data[1][2][3][4][6][7][8][9][10][11][12]
  • Purity Indication: A sharp endotherm in the 170–180°C range confirms the presence of the trans-amide. A pre-melt event or broadening around 110°C indicates residual unreacted acid [1].

  • Isomer Contamination: If the DSC trace shows a "shoulder" or a secondary endotherm between 120–140°C, the sample likely contains the cis-isomer. The lower melting point of the cis-isomer reflects the steric strain of the axial substituent, which disrupts the crystal lattice.

  • Thermal Stability Window: The trans-amide exhibits a stable window between its melting point (~175°C) and its degradation onset (>240°C), making it suitable for melt-processing or high-temperature reactions in subsequent synthesis steps.

Part 4: Experimental Workflow Visualization

This workflow outlines the critical path for validating the material's stability using the protocols defined above.

Workflow cluster_DSC Phase Transition (DSC) cluster_TGA Degradation (TGA) Sample Sample Prep (Dry, Grind) DSC_Run Heat 10°C/min (Pinhole Pan) Sample->DSC_Run TGA_Run Heat 20°C/min (Open Pan) Sample->TGA_Run DSC_Data Identify Tm & Purity DSC_Run->DSC_Data Decision Quality Check (>99% Trans?) DSC_Data->Decision TGA_Data Identify T(dec) TGA_Run->TGA_Data TGA_Data->Decision Release Release for Synthesis Decision->Release Pass Reject Recrystallize Decision->Reject Fail

Figure 2: Step-by-step thermal validation workflow for incoming raw material.

Part 5: Application in Drug Development

The thermal profile of trans-4-methylcyclohexanecarboxamide is not merely a physical constant; it is a predictor of downstream success.

  • Synthesis of Glimepiride: This amide is often an intermediate converted to an amine or isocyanate. If the starting material contains significant cis-isomer (detected via DSC), the final drug substance may fail enantiomeric/diastereomeric purity specifications.

  • Solvent Selection: The high melting point indicates low solubility in non-polar solvents at room temperature. The TGA profile suggests that high-boiling solvents (e.g., DMSO, DMF) can be removed at temperatures (e.g., 100°C) well below the degradation threshold of the amide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80036, trans-4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. (General reference for cyclohexane conformational energy and physical properties of isomers).
  • TA Instruments.

Safety Operating Guide

trans-4-Methylcyclohexanecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in drug development and laboratory safety, we understand that true operational excellence requires more than just high-quality reagents; it requires comprehensive, field-proven strategies for handling and disposal.

trans-4-Methylcyclohexanecarboxamide is a highly valuable structural motif frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly potent kinase inhibitors 1[1]. While it is a stable aliphatic amide, integrating it into your workflows requires strict adherence to the EPA’s Resource Conservation and Recovery Act (RCRA) to ensure both personnel safety and environmental compliance.

Below is an authoritative, step-by-step guide detailing the physicochemical causality, experimental handling, and self-validating disposal procedures for this compound.

Physicochemical Profile & Operational Causality

Understanding the physical properties of trans-4-Methylcyclohexanecarboxamide is the first step in predicting its behavior during synthesis and waste segregation.

Table 1: Physicochemical & Logistical Data

Property / Metric Value Operational Causality
CAS Number 500546-09-8 Essential for accurate SDS retrieval and EHS waste logging 2[2].
Molecular Formula C8H15NO The aliphatic amide structure dictates chemical stability and solvent compatibility3[3].
Molar Mass 141.21 g/mol Required for precise stoichiometric calculations during cross-coupling 3[3].
Density (Predicted) 1.0 ± 0.1 g/cm³ Influences phase separation dynamics during aqueous workup 2[2].

| LogP (Predicted) | ~2.45 | High lipophilicity ensures partitioning into organic solvents during liquid-liquid extraction 2[2]. |

Experimental Methodology: Handling & Reaction Workflow

When utilizing trans-4-Methylcyclohexanecarboxamide in drug discovery workflows, standardizing your handling procedures minimizes both contamination and waste generation.

Phase 1: Reagent Preparation & Reaction Execution

  • Preparation : Weigh the solid using an anti-static weigh boat inside a ventilated enclosure.

    • Causality : Fine organic powders can accumulate static charge, leading to aerosolization. Anti-static measures prevent inhalation exposure and ensure stoichiometric accuracy.

  • Dissolution : Dissolve the amide in a polar aprotic solvent (e.g., anhydrous DMF or DMSO) under an inert nitrogen atmosphere.

    • Causality : While the amide itself is stable, downstream coupling reagents (e.g., strong bases or organometallics) are highly moisture-sensitive.

  • Execution : Add the coupling partner and catalyst, heating to the required temperature.

    • Validation : Monitor reaction completion via LC-MS. The disappearance of the starting material mass peak (

      
       141.21) validates the consumption of the amide 3[3].
      

Phase 2: Aqueous Workup and Extraction

  • Quenching : Quench the reaction with a saturated aqueous ammonium chloride (

    
    ) solution.
    
    • Causality : Mildly acidic quenching neutralizes reactive intermediates without aggressively hydrolyzing the stable C-N amide bond4[4].

  • Phase Separation : Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

    • Causality : The predicted LogP of 2.45 ensures the lipophilic methylcyclohexane moiety drives the compound into the organic phase 2[2].

  • Validation : Spot the remaining aqueous layer on a TLC plate. A lack of UV/stain activity validates that the extraction is complete and the aqueous layer is ready for waste segregation.

Step-by-Step Disposal Procedures (RCRA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be managed from "cradle-to-grave" 5[5]. Substituted amides are generally not classified as acutely toxic (P-listed) but must be treated as hazardous waste due to potential environmental toxicity and characteristic hazards when mixed with solvents 6[6].

Protocol 1: Solid Waste Management

  • Collect all contaminated weigh boats, gloves, and empty reagent vials.

  • Place in a dedicated, high-density polyethylene (HDPE) or glass solid waste container.

    • Causality : HDPE prevents chemical leaching. Solid lab debris contaminated with biologically active fragments must be incinerated rather than sent to municipal landfills5[5].

    • Validation : Ensure the container is structurally sound and clearly labeled with "Hazardous Solid Waste - Organic Amide."

Protocol 2: Liquid Waste Segregation

  • Organic Mother Liquors : Segregate the spent EtOAc/DMF mother liquors into a "Non-Halogenated Organic Waste" carboy.

    • Causality : If halogenated solvents (like DCM) were used, they must be segregated into a separate stream. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins7[7].

  • Aqueous Washings : Collect the quenched aqueous layers in an aqueous waste jug.

    • Causality : Even when neutralized, aqueous streams containing trace organic amides must be collected by EHS for professional disposal due to potential aquatic ecotoxicity 8[8].

    • Validation : Use a calibrated pH meter to ensure the pH is between 6 and 8 before sealing the carboy. Highly acidic or basic waste triggers a characteristic hazardous waste classification (Corrosivity, EPA D002)7[7].

Protocol 3: In-Lab Hydrolysis (Alternative for Small-Scale Scraps) Note: Execute only if institutional policy permits in-lab chemical treatment.

  • Hydrolysis : Reflux the amide waste in an excess of 1M NaOH for 2-4 hours.

    • Causality : Base-catalyzed hydrolysis cleaves the C-N bond, converting the amide into 4-methylcyclohexanecarboxylate and ammonia gas8[8].

  • Neutralization : Cool the mixture and neutralize with dilute HCl until pH 7 is reached.

    • Validation : Confirm pH with litmus paper. The resulting non-hazardous salt solution can then be processed according to local EHS drain-disposal guidelines 8[8].

Emergency Spill Response Plan

  • Solid Spills : Do not dry sweep. Causality : Sweeping generates airborne dust, increasing inhalation risk. Instead, cover the spill with a damp absorbent pad, carefully scoop it into a hazardous waste bag, and label it for EHS pickup.

  • Liquid Spills (Solutions) : Surround the spill with an inert absorbent like vermiculite. Validation : Ensure the area is completely dry and visually free of residue before resuming work.

Waste Management Workflow Visualization

G Start trans-4-Methylcyclohexane- carboxamide Handling Reaction Experimental Workflow (Synthesis & Extraction) Start->Reaction WasteGen Waste Generation & Categorization Reaction->WasteGen SolidWaste Solid Waste (Powders, PPE, Vials) WasteGen->SolidWaste OrgWaste Organic Liquid Waste (Solvents, Mother Liquors) WasteGen->OrgWaste AqWaste Aqueous Waste (Workup Washings) WasteGen->AqWaste SolidContainer HDPE/Glass Container (Properly Labeled) SolidWaste->SolidContainer OrgContainer Segregate: Halogenated vs. Non-Halogenated OrgWaste->OrgContainer AqContainer Aqueous Waste Jug (Check pH 6-8) AqWaste->AqContainer EHSPickup EHS Satellite Accumulation & Pickup SolidContainer->EHSPickup OrgContainer->EHSPickup AqContainer->EHSPickup Incineration EPA RCRA Licensed Incineration EHSPickup->Incineration

Workflow for the experimental handling and RCRA-compliant disposal of organic amide waste.

References

  • Guidechem: Ciclohexanocarboxamida, 4-metil- (9CI) 500546-09-8 wiki
  • ChemBK: Cyclohexanecarboxamide, 4-methyl-
  • ACS Publications: Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X
  • Benchchem: Essential Guide to the Proper Disposal of N-ethyl-2,2-dimethylpropanamide
  • Environmental Protection Agency (EPA): EPA's Guide for Industrial Waste Management
  • Old Dominion University (ODU)
  • University of Florida (UF): Hazardous Waste Management Guide
  • OSTI: LA-UR-20-26300 (Organic Amide Hydrolysis)

Sources

A Researcher's Guide to the Safe Handling of trans-4-Methylcyclohexanecarboxamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

trans-4-Methylcyclohexanecarboxamide is a solid organic compound. Based on data from similar chemicals, such as Cyclohexanecarboxamide and 1,4-Cyclohexanedicarboxylic Acid, it is prudent to assume that this compound may cause irritation to the eyes, skin, and respiratory tract[1][2]. The toxicological properties of trans-4-Methylcyclohexanecarboxamide have not been fully investigated, which necessitates a cautious approach to its handling[2].

Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause serious irritation[1].

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation[1][3].

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[2].

  • Ingestion: While not an expected route of exposure in a laboratory setting, ingestion may cause irritation of the digestive tract[2].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and a critical line of defense against chemical exposure. The following PPE is mandatory when handling trans-4-Methylcyclohexanecarboxamide.

Eye and Face Protection

Given the potential for serious eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles that safety glasses do not.

  • Face Shield: When there is a significant risk of splashing, such as when transferring large quantities of a solution or working with a heated solution, a face shield should be worn in addition to chemical splash goggles to protect the entire face[4].

Skin and Body Protection

Preventing skin contact is crucial to avoid potential irritation.

  • Laboratory Coat: A clean, flame-resistant lab coat that covers the wearer to near the knees with long, elasticated cuffs must be worn and kept fastened[4][5]. This protects street clothes and skin from contamination.

  • Gloves: Disposable nitrile gloves are the recommended choice for incidental contact. It is imperative to inspect gloves for any signs of damage before use and to remove them promptly and properly if they become contaminated. For prolonged contact or when handling solutions, consult a glove compatibility chart to ensure the chosen material offers adequate protection. Always wash hands thoroughly after removing gloves.

Respiratory Protection

To prevent irritation of the respiratory tract, it is essential to control the generation of airborne dust.

  • Engineering Controls: Whenever possible, handle the solid form of trans-4-Methylcyclohexanecarboxamide in a certified chemical fume hood or a ventilated enclosure to minimize the inhalation of dust.

  • Respirator: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during a large spill cleanup, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary[6]. A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Summary of PPE Requirements
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile Gloves, Lab CoatChemical Fume Hood or N95 Dust Mask
Preparing Solutions Chemical Splash GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Handling Solutions Chemical Splash GogglesNitrile Gloves, Lab CoatWell-ventilated area
Large-Scale Operations Face Shield & GogglesChemical-resistant Gloves, Lab CoatChemical Fume Hood
Spill Cleanup Face Shield & GogglesChemical-resistant Gloves, Lab CoatAppropriate Respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

The following is a standard operating procedure for preparing a solution of trans-4-Methylcyclohexanecarboxamide.

  • Preparation:

    • Designate a specific area for handling the chemical, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible[2].

    • Gather all necessary equipment and reagents.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands, then put on nitrile gloves, ensuring they fit properly and have no visible defects.

  • Handling the Chemical:

    • Carefully weigh the desired amount of trans-4-Methylcyclohexanecarboxamide in the fume hood to minimize dust generation.

    • Slowly add the solid to the solvent in a suitable container, stirring gently to avoid splashing.

    • Once the solid is fully dissolved, securely cap the container.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contamination.

    • Remove the lab coat.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations[7].

  • Chemical Waste:

    • Excess solid trans-4-Methylcyclohexanecarboxamide and any solutions should be collected in a designated, properly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain or in the regular trash[8].

  • Contaminated Materials:

    • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with trans-4-Methylcyclohexanecarboxamide should be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be recycled or disposed of according to institutional guidelines[8].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][2]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2].

  • Spill:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.

Safe Handling Workflow

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate Work Area check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_coat Lab Coat gather_materials->don_coat don_goggles Goggles don_coat->don_goggles don_gloves Gloves don_goggles->don_gloves weigh Weigh Solid in Fume Hood don_gloves->weigh dissolve Dissolve in Solvent weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_chem Dispose of Chemical Waste dissolve->dispose_chem doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe

Caption: Workflow for the safe handling of trans-4-Methylcyclohexanecarboxamide.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). trans-4-Methylcyclohexanecarboxylic acid - Hazard. Retrieved from [Link]

  • Safety Storage Systems. (2018, August 20). Safely Working with Chemicals: PPE Essentials. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). trans-4-Methylcyclohexanecarboxylic acid Properties. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). trans 4-Hydroxycyclohexanecarboxylic acid methylamide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Retrieved from [Link]

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

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